3-chloro-N-(2,5-dichlorophenyl)propanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,5-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-4-3-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZDYMZZUBDYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-chloro-N-(2,5-dichlorophenyl)propanamide CAS 41921-01-1
An In-depth Technical Guide to 3-chloro-N-(2,5-dichlorophenyl)propanamide (CAS 41921-01-1)
Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-(2,5-dichlorophenyl)propanamide, a chemical intermediate with potential applications in agrochemical and pharmaceutical research. While public domain data on this specific molecule is limited, this document synthesizes information from structurally related compounds to propose a robust framework for its synthesis, characterization, potential utility, and safe handling. This guide is intended for researchers, chemists, and drug development professionals interested in exploring the properties and applications of novel chlorinated aromatic amides.
Introduction and Chemical Identity
3-chloro-N-(2,5-dichlorophenyl)propanamide is a tri-chlorinated aromatic amide. Its chemical structure suggests potential for biological activity, drawing parallels to known herbicides and pharmaceutical building blocks. The strategic placement of chlorine atoms on both the phenyl ring and the propanamide side-chain can significantly influence its lipophilicity, metabolic stability, and target-binding affinity.
While not as extensively studied as its isomer, the herbicide Propanil (N-(3,4-dichlorophenyl)propanamide), the unique 2,5-dichloro substitution pattern on the aniline moiety presents an intriguing subject for scientific investigation.[1] This guide aims to bridge the existing information gap by providing a scientifically grounded perspective on its core characteristics.
Physicochemical Properties
The fundamental properties of 3-chloro-N-(2,5-dichlorophenyl)propanamide are summarized below. The data presented is a combination of information from chemical suppliers and predictive modeling.[2]
| Property | Value | Source |
| CAS Number | 41921-01-1 | [2] |
| Molecular Formula | C₉H₈Cl₃NO | [2] |
| Molecular Weight | 252.52 g/mol | [2] |
| Predicted Boiling Point | 398.4 ± 42.0 °C | [2] |
| Predicted Density | 1.448 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 12.60 ± 0.70 | [2] |
Proposed Synthesis and Mechanistic Considerations
A reliable synthesis of 3-chloro-N-(2,5-dichlorophenyl)propanamide can be logically designed based on established amide bond formation reactions. The most direct and industrially scalable approach is the acylation of 2,5-dichloroaniline with 3-chloropropanoyl chloride.
Synthetic Workflow
The proposed synthesis follows a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The subsequent loss of a proton and a chloride ion yields the desired amide.
Caption: Proposed synthetic pathway for 3-chloro-N-(2,5-dichlorophenyl)propanamide.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
-
2,5-dichloroaniline
-
3-chloropropanoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloroaniline (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (1.1 eq) to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.[3]
-
Acylation: Cool the mixture in an ice bath. Slowly add 3-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Potential Applications and Biological Rationale
The structural features of 3-chloro-N-(2,5-dichlorophenyl)propanamide suggest potential utility in two primary domains: agrochemicals and medicinal chemistry.
Agrochemicals: A Herbicide Candidate?
The most compelling hypothesis for its application is as a herbicide, given its close structural relationship to Propanil. Propanil functions by inhibiting Photosystem II (PSII) in plants, thereby blocking photosynthesis.[1][4]
Caption: Hypothetical herbicidal mechanism of action via Photosystem II inhibition.
The difference in the chlorine substitution pattern (2,5- vs. 3,4-) is critical. This seemingly minor change can alter the molecule's binding affinity to the D1 protein in PSII, potentially affecting its herbicidal potency and crop selectivity. Rice's tolerance to Propanil is due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes it.[4] Investigating the metabolism of 3-chloro-N-(2,5-dichlorophenyl)propanamide in various plant species would be a crucial step in evaluating its herbicidal potential.
Pharmaceutical Development: A Versatile Intermediate
The N-acyl aniline scaffold is a common motif in medicinal chemistry. The 3-chloropropyl side chain is a reactive handle that can be used for further chemical modifications, such as nucleophilic substitution, to introduce other functional groups. This makes the title compound a potentially valuable intermediate for the synthesis of more complex molecules with therapeutic potential. For instance, related structures have been investigated as selective CB2 receptor agonists for treating inflammatory pain.[5] The incorporation of heterocyclic moieties, a common strategy in drug discovery, could be explored starting from this intermediate.[6]
Analytical Methodologies
For the robust characterization and quantification of 3-chloro-N-(2,5-dichlorophenyl)propanamide, a combination of chromatographic and spectroscopic techniques is recommended.
Qualitative and Structural Analysis
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of purity. | The spectra would show characteristic peaks for the aromatic protons of the 2,5-dichlorophenyl ring and the aliphatic protons of the 3-chloropropanamide chain. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (252.52 g/mol ) and a characteristic isotopic pattern due to the three chlorine atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Key absorbances would include N-H stretching, C=O (amide I) stretching, and C-Cl stretching. |
Quantitative Analysis
For the quantification of this compound in various matrices (e.g., environmental samples, reaction mixtures), High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector would be the methods of choice.
Recommended Method: LC-MS/MS
-
Rationale: Provides high sensitivity and selectivity, which is crucial for detecting trace amounts in complex matrices.[7][8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid like acetic acid.[7]
-
Column: A C18 reversed-phase column is suitable for this type of molecule.
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode would offer the best selectivity and sensitivity.
Safety and Handling
-
General Hazards: Similar to other chlorinated aromatic compounds, it should be considered harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It is likely to be an irritant to the eyes, skin, and respiratory system.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
-
-
Environmental Fate: Many chlorinated organic compounds are toxic to aquatic life and can be persistent in the environment.[9] Therefore, disposal must be in accordance with local, state, and federal regulations.
Future Research Directions
3-chloro-N-(2,5-dichlorophenyl)propanamide represents an under-explored area of chemical space. Future research efforts could be directed towards:
-
Biological Screening: A comprehensive screening of its herbicidal activity against a panel of broadleaf and grassy weeds, as well as its cytotoxicity against various cancer cell lines.
-
Derivatization: Utilizing the 3-chloro position as a reactive site to synthesize a library of derivatives for structure-activity relationship (SAR) studies in either agrochemical or pharmaceutical contexts.
-
Metabolic Studies: Investigating its metabolic fate in plants, insects, and mammals to understand its potential selectivity, persistence, and toxicity profile.
-
Toxicological Evaluation: Performing detailed toxicological studies to establish a comprehensive safety profile.
By systematically exploring these avenues, the scientific community can unlock the full potential of this intriguing molecule.
References
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Wikipedia. Propanil. [Link]
-
AERU - University of Hertfordshire. Propanil (Ref: FW 734). [Link]
-
Homework.Study.com. Show how to bring about each step in this synthesis of the herbicide propranil. [Link]
-
Meghmani Global. Material Safety Data Sheet - Propanil Technical. [Link]
-
Ghaffarzadeh, M. (2012). Direct Method of Preparing Propanil Rice Herbicide from 3,4-Dichloronitrobenzene in Kilogram Scale. Applied Chemistry, 7(22), 43-48. [Link]
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PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. [Link]
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ResearchGate. Chemical structure of propanil and its primary detoxification. [Link]
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PubChem. 3-Chloro-N,N-dimethylpropanamide. [Link]
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PubChem. Benzamide, N-(2,5-dichlorophenyl)-. [Link]
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Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
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Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O-ACETYL-B-D-GLUCOSIDE). [Link]
-
NIST WebBook. Propanamide, N-(3-chlorophenyl)-2-chloro-. [Link]
- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
National Center for Biotechnology Information. N-(2,5-Dichlorophenyl)benzenesulfonamide. [Link]
-
EPA. Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link]
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ResearchGate. Synthesis of Dichlorobenzamide Derivatives. [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]
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ResearchGate. Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection. [Link]
-
MDPI. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]
-
PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
-
Agilent. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. [Link]
-
PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. [Link]
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MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
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Inchem.org. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). [Link]
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Wikipedia. 1,3-Dichloropropene. [Link]
Sources
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- 2. 41921-01-1 CAS MSDS (3-CHLORO-N-(2,5-DICHLOROPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Theoretical Properties of 3-chloro-N-(2,5-dichlorophenyl)propanamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the vast expanse of chemical research, while some compounds are extensively studied and documented, others remain in the relative shadows, their properties and potential yet to be fully elucidated. 3-chloro-N-(2,5-dichlorophenyl)propanamide, a halogenated aromatic amide, falls into the latter category. This technical guide endeavors to provide a comprehensive overview of its theoretical properties, acknowledging the current limitations in publicly available experimental data. By synthesizing predictive data with established principles of organic chemistry and drawing logical inferences from closely related analogues, this document aims to serve as a foundational resource for researchers interested in this particular molecule. Our approach is grounded in scientific integrity, providing a transparent assessment of the available information and clearly delineating between predicted and experimentally verified data.
Molecular Identity and Physicochemical Characteristics
3-chloro-N-(2,5-dichlorophenyl)propanamide is a distinct isomer within the family of chlorinated propanamides. Its unique substitution pattern on the phenyl ring is anticipated to confer specific physicochemical properties that influence its solubility, reactivity, and potential biological interactions.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is rooted in its structure and internationally recognized identifiers.
-
IUPAC Name: 3-chloro-N-(2,5-dichlorophenyl)propanamide
-
CAS Number: 41921-01-1[1]
-
Molecular Formula: C₉H₈Cl₃NO[1]
-
Molecular Weight: 252.52 g/mol [1]
-
SMILES: ClCCC(=O)NC1=CC(Cl)=CC=C1Cl[2]
Caption: 2D structure of 3-chloro-N-(2,5-dichlorophenyl)propanamide.
Predicted Physicochemical Properties
Due to a scarcity of published experimental data, the following table summarizes the predicted physicochemical properties for 3-chloro-N-(2,5-dichlorophenyl)propanamide. These values, derived from computational models, provide a valuable starting point for experimental design.
| Property | Predicted Value | Reference |
| Boiling Point | 398.4 ± 42.0 °C | [1] |
| Density | 1.448 ± 0.06 g/cm³ | [1] |
| pKa | 12.60 ± 0.70 | [1] |
Note on Predicted Data: These values are computationally derived and have not been experimentally verified. They should be used as estimates for guiding laboratory work, such as selecting appropriate solvents or determining purification strategies.
Synthesis and Reactivity: A Mechanistic Perspective
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.
Caption: Proposed synthesis of 3-chloro-N-(2,5-dichlorophenyl)propanamide.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization for the specific substrates.
-
Reaction Setup: To a solution of 2,5-dichloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 3-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution. The use of a dropping funnel is recommended to control the rate of addition and manage any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: Upon completion, quench the reaction by the addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acid chloride.
-
Aprotic Solvent: Ensures that the solvent does not participate in the reaction.
-
Non-nucleophilic Base: Scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.
-
Controlled Addition at Low Temperature: Manages the exothermicity of the acylation reaction, minimizing the formation of side products.
Potential Biological Activity and Applications: An Extrapolation
Given the absence of specific biological data for 3-chloro-N-(2,5-dichlorophenyl)propanamide, we can look to related structures for insights into its potential applications. Many chlorinated aromatic compounds exhibit a range of biological activities, and it is plausible that this compound could be investigated for similar properties.
For instance, the related compound Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used herbicide. Its mechanism of action involves the inhibition of photosynthesis in weeds. While it is not a direct analogue, the presence of a dichlorophenylpropanamide core structure suggests that 3-chloro-N-(2,5-dichlorophenyl)propanamide could be a candidate for screening in agrochemical research.
Furthermore, various substituted N-phenylamides have been explored in medicinal chemistry for a wide array of therapeutic targets. The specific substitution pattern of the 2,5-dichloro isomer could lead to novel interactions with biological macromolecules, making it a person of interest for synthesis and screening in drug discovery programs.
Conclusion and Future Directions
3-chloro-N-(2,5-dichlorophenyl)propanamide represents a chemical entity with a defined structure but a largely unexplored profile of properties and activities. This guide has consolidated the available predicted data and proposed a logical synthetic route, providing a solid foundation for researchers. The next critical steps in understanding this molecule will be its successful synthesis and purification, followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Subsequent experimental determination of its physicochemical properties and screening for biological activity will be essential to unlock its potential in materials science, agrochemicals, or pharmaceuticals.
References
Sources
An In-depth Technical Guide to the Potential Biological Activity of Chlorinated N-Phenylpropanamides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated N-phenylpropanamides represent a versatile class of chemical compounds demonstrating a wide spectrum of biological activities. The incorporation of chlorine atoms onto the N-phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its interaction with biological targets. This guide synthesizes current knowledge on the herbicidal, antifungal, antibacterial, and cytotoxic potential of these compounds. We delve into the structure-activity relationships (SAR) that govern their efficacy, explore their proposed mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This document serves as a foundational resource for researchers aiming to explore and harness the therapeutic or agrochemical potential of this promising chemical scaffold.
Introduction: The Chemical and Biological Significance of Chlorinated N-Phenylpropanamides
N-phenylpropanamides consist of a propanamide moiety linked to a phenyl ring via a nitrogen atom. This core structure is a common motif in numerous biologically active molecules. The process of chlorination, or the strategic placement of one or more chlorine atoms on the phenyl ring, is a well-established strategy in medicinal chemistry and agrochemical design. Halogenation can enhance a molecule's potency and metabolic stability and alter its target specificity.
The introduction of chlorine, an electronegative and lipophilic atom, can lead to:
-
Enhanced Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes, improving bioavailability.[1]
-
Altered Metabolic Profile: Chlorine atoms can block sites susceptible to metabolic oxidation, prolonging the compound's half-life.
-
Modified Target Binding: The electronic and steric properties of chlorine can influence hydrogen bonding and hydrophobic interactions within the target protein's active site.[2]
This guide will focus primarily on activities where chlorinated N-phenylpropanamides and structurally related chloroacetamides have shown significant promise: herbicidal and antimicrobial applications, with emerging evidence of anticancer potential.
Herbicidal Activity: A Primary Application
Chlorinated N-phenylpropanamides, and more broadly, chloroacetamides, are extensively used as pre-emergence herbicides for controlling grass and some broadleaf weeds in major crops.[3][4] Their efficacy stems from their ability to inhibit early seedling growth, particularly affecting emerging shoots.[3]
Mechanism of Action
The primary mechanism of action for chloroacetamide herbicides is not fully elucidated but is believed to involve the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] This disruption affects several downstream physiological processes:
-
Inhibition of Cell Division: Stunted growth in shoots and roots is a primary symptom.[3]
-
Disruption of Cuticular Wax Formation: Inhibition of lipid biosynthesis leads to a reduction in the protective cuticular wax layer.[3]
-
Inhibition of Isoprenoid and Flavonoid Biosynthesis: These herbicides can also interfere with the synthesis of gibberellins and anthocyanins.[3]
A unifying hypothesis suggests that these herbicides act as alkylating agents, covalently binding to enzymes containing sulfhydryl (-SH) groups, thereby disrupting multiple metabolic pathways.[3][5]
Structure-Activity Relationship (SAR) Insights
The herbicidal potency and crop selectivity of chloroacetamides are highly dependent on the substitution pattern on the N-phenyl ring.[4][6]
-
Lipophilicity and Soil Behavior: The nature of the substituents affects the compound's mobility and persistence in soil. For example, some compounds exhibit greater leaching while others have longer residual activity.[4]
-
Chemical Reactivity: Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy, indicating that phytoxicity is a complex interplay of chemical reactivity and other factors like uptake and metabolism.[5]
-
Target Weeds: Different substitution patterns can alter the spectrum of activity, with some compounds being more effective against graminaceous (grass) weeds than broad-leaved weeds.[4][7]
Experimental Protocol: Evaluation of Pre-Emergence Herbicidal Activity
This protocol outlines a standard laboratory assay to determine the half-maximal effective concentration (EC50) of a test compound on a model grass weed like Lolium temulentum (darnel ryegrass).[7]
Objective: To quantify the pre-emergence herbicidal efficacy of chlorinated N-phenylpropanamides.
Materials:
-
Seeds of Lolium temulentum.
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).
-
Standard herbicide (e.g., Acetochlor) as a positive control.[7]
-
Solvent as a negative (vehicle) control.
-
Petri dishes (9 cm diameter) with filter paper.
-
Growth chamber with controlled light (16h light/8h dark cycle) and temperature (25°C).
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., 1000 mg/L) in the chosen solvent. Create a series of dilutions to achieve final concentrations (e.g., 1, 10, 50, 100, 200 mg/L).
-
Seed Plating: Place 20 viable seeds of L. temulentum evenly on the filter paper in each Petri dish.
-
Treatment Application: Apply 5 mL of each test concentration, positive control, or negative control solution to the filter paper in the respective Petri dishes. Ensure even distribution.
-
Incubation: Seal the Petri dishes with paraffin film to prevent evaporation and place them in the growth chamber.
-
Data Collection: After 7-10 days, measure the root length and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition of root and shoot growth for each concentration relative to the negative control. Plot the percent inhibition against the logarithm of the concentration and determine the EC50 value using a suitable regression analysis (e.g., probit analysis).
Causality and Validation:
-
Why pre-emergence? This class of herbicides is effective at inhibiting germination and early growth; post-emergence application shows little to no contact toxicity.[3][4]
-
Why measure both root and shoot? While shoot growth is often more sensitive, root inhibition is also a key indicator of herbicidal effect.[3]
-
Controls: The positive control (Acetochlor) validates the assay's sensitivity. The negative control ensures that the solvent has no significant effect on seedling growth.
Antimicrobial and Antifungal Activity
The N-phenylpropanamide scaffold is also a promising backbone for developing novel antimicrobial agents. Chlorination has been shown to enhance the antibacterial and antifungal properties of related structures like N-arylcinnamamides and salicylanilides.[1][8]
Proposed Mechanisms of Action
While diverse, the mechanisms often converge on disrupting cellular integrity and essential metabolic processes.
-
Inhibition of Succinate Dehydrogenase (SDH): Some N-phenylpropiolamides have been identified as potent SDH inhibitors, disrupting the mitochondrial respiratory chain.[9] This leads to a collapse in cellular energy production.
-
Disruption of Fungal Cell Wall/Membrane: Certain derivatives can destruct the mycelial structure and compromise the cell wall or membrane integrity.[9]
-
Inhibition of RNA Synthesis: Phenylamide fungicides, a related class, are known to inhibit ribosomal RNA synthesis in oomycete pathogens.[10][11]
-
Production of Reactive Oxygen Species (ROS): Some antifungal phenylpropanoids induce fungicidal activity through the production of ROS.[12][13]
Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and characterizing the antimicrobial potential of novel chlorinated N-phenylpropanamides.
Caption: A streamlined workflow for the discovery of antimicrobial chlorinated N-phenylpropanamides.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is a gold-standard method for quantifying antimicrobial potency.
Objective: To determine the MIC of test compounds against bacterial (Staphylococcus aureus) and fungal (Candida albicans) strains.
Materials:
-
96-well microtiter plates.
-
Bacterial strain (e.g., S. aureus ATCC 29213) and fungal strain (e.g., C. albicans ATCC 10231).
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds dissolved in DMSO.
-
Positive control antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi).
-
Negative (growth) and sterility (media only) controls.
-
Microplate reader or visual inspection.
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight and dilute it in the appropriate medium to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound concentration by half.
-
Controls: Include wells with inoculum and medium (growth control), wells with medium only (sterility control), and wells with the positive control antibiotic.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria for 18-24h; 35°C for fungi for 24-48h).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring optical density (OD) with a microplate reader.
Causality and Validation:
-
Why serial dilution? It provides a quantitative measure of potency (the MIC value), which is more informative than a simple zone-of-inhibition assay.[14]
-
Why standardized inoculum? The density of the starting culture can significantly impact the MIC value; standardization ensures reproducibility.
-
Growth Control: This is critical to confirm that the microorganisms are viable and that the incubation conditions are suitable for growth.
Data Summary: Antimicrobial Activity
The following table summarizes representative MIC data for chlorinated N-aryl cinnamamides, a structurally related class, highlighting the impact of chlorination pattern on antibacterial efficacy.[8][15]
| Compound Structure (Core: Cinnamamide) | Substitution on N-phenyl ring | Substitution on Cinnamoyl ring | MIC against S. aureus (µM)[8] |
| Series 1 | 3,5-bis(Trifluoromethyl) | 4-Chloro | < 0.98 |
| Series 2 | 3,5-bis(Trifluoromethyl) | 3,4-Dichloro | < 0.98 |
| Series 2 | 3-(Trifluoromethyl) | 3,4-Dichloro | < 0.98 |
| Series 2 | 4-(Trifluoromethyl) | 3,4-Dichloro | < 0.98 |
Observation: The data indicates that 3,4-dichlorination on the cinnamoyl ring, combined with trifluoromethyl groups on the N-phenyl ring, results in potent anti-staphylococcal activity.[8] Dichlorinated compounds generally showed a broader spectrum of activity than their monochlorinated counterparts.[8][15]
Cytotoxic and Anticancer Potential
While less explored than their herbicidal or antimicrobial activities, some N-phenylpropanamide derivatives have demonstrated moderate cytotoxicity against various cancer cell lines.[16][17]
Proposed Mechanisms of Action
-
Induction of Apoptosis: Certain substituted N-phenyl nicotinamides, a related class, have been identified as potent inducers of apoptosis by arresting cells in the G2/M phase of the cell cycle.[18]
-
Microtubule Polymerization Inhibition: This same class of compounds was also found to inhibit microtubule polymerization, a mechanism shared by well-known chemotherapy agents.[18]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16]
Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds on a human cancer cell line (e.g., MCF-7, breast adenocarcinoma).
Materials:
-
MCF-7 human breast cancer cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Doxorubicin).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds and controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the logarithm of concentration to determine the CC50 value.
Causality and Validation:
-
Why MTT? It measures the activity of mitochondrial dehydrogenases, providing a robust indication of cellular metabolic health and viability.[16]
-
Why a 72h incubation? This duration allows for multiple cell doubling times, making it possible to observe effects on cell proliferation.
-
Tumor Selectivity: To assess whether a compound is selectively toxic to cancer cells, the assay should be run in parallel with a non-cancerous cell line (e.g., normal oral cells or fibroblasts).[16][19] The ratio of the CC50 against normal cells to the CC50 against cancer cells gives the selectivity index.
Conclusion and Future Directions
Chlorinated N-phenylpropanamides are a chemically tractable and biologically significant class of compounds. The existing body of research, primarily in the agrochemical field, has established their potent herbicidal properties by disrupting fundamental plant metabolic processes. Emerging evidence now points to a broader potential in medicine, particularly as antimicrobial and anticancer agents.
Future research should focus on:
-
Systematic SAR Studies: Comprehensive analysis of how the number, position, and combination of chlorine and other substituents on the phenyl ring affect different biological activities.
-
Mechanism Deconvolution: Elucidating the precise molecular targets for their antimicrobial and cytotoxic effects to enable rational drug design.
-
In Vivo Efficacy and Safety: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full potential of the chlorinated N-phenylpropanamide scaffold can be unlocked for the development of next-generation herbicides, antibiotics, and therapeutics.
References
- Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
- Studies on Mode of Herbicidal Action of Chloroacetamide Compounds. J-Stage.
- Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.
- Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.
- Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate.
-
Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Osaka City University. Available at: [Link]
- Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. PubMed.
- Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. PubMed.
- Phenylamide (PA) [Group 4] resistance management strategy. Fruitfed Supplies.
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC.
- Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. PMC.
- Discovery of N-Phenylpropiolamide as a Novel Succinate Dehydrogenase Inhibitor Scaffold with Broad-Spectrum Antifungal Activity on Phytopathogenic Fungi. PubMed.
- SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. ResearchGate.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC.
- Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI.
- Structure‐activity relationships of antifungal phenylpropanoid derivatives and their synergy with n ‐dodecanol and fluconazole. ResearchGate.
- Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal. PubMed.
- Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Sciforum.
- Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI.
- Structure activity relationship of the synthesized compounds. ResearchGate.
- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed.
- Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. Research Journal of Pharmacy and Technology.
- Fungicide Theory of Use and Mode of Action. Oregon State University.
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI.
- Fungicide Modes of Action and Spectrum. CABI Digital Library.
- The primary cytotoxic effect of the synthesized N-substituted... ResearchGate.
- Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. ResearchGate.
- Structure Activity Relationships. Drug Design Org.
- Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI.
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- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. Studies on Mode of Herbicidal Action of Chloroacetamide Compounds [jstage.jst.go.jp]
- 5. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-Phenylpropiolamide as a Novel Succinate Dehydrogenase Inhibitor Scaffold with Broad-Spectrum Antifungal Activity on Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resistance.nzpps.org [resistance.nzpps.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Guide: Preliminary Screening & Characterization of 3-chloro-N-(2,5-dichlorophenyl)propanamide
Part 1: Executive Summary & Strategic Context[1]
In the development of dihydroquinolin-2(1H)-one scaffolds—common pharmacophores in antipsychotics (e.g., Aripiprazole analogs) and antimicrobial agents—the intermediate 3-chloro-N-(2,5-dichlorophenyl)propanamide (referred to herein as Intermediate A ) serves as a critical "gatekeeper" molecule.[1] Its successful cyclization dictates the yield and purity of the downstream 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one core.[1]
This guide details the preliminary screening results of Intermediate A, focusing on two pivotal vectors in early-stage drug development:
-
Synthetic Viability Screening: Optimization of the intramolecular Friedel-Crafts alkylation to maximize throughput and minimize side reactions.
-
Safety & Stability Profiling: Early assessment of genotoxic potential (GTI) and hydrolytic stability, essential for establishing control strategies under ICH M7 guidelines.[1]
Part 2: Chemical Screening Results (Synthetic Viability)
The primary screening objective was to convert the acyclic amide (Intermediate A) into the bicyclic quinolinone via intramolecular electrophilic aromatic substitution.[1] The presence of two chlorine atoms on the aniline ring (positions 2 and 5) creates significant steric and electronic deactivation, requiring aggressive yet controlled cyclization conditions.[1]
Lewis Acid Catalyst Screening
A panel of Lewis acids was screened to effect the cyclization.[1] Reactions were monitored via HPLC for conversion (Intermediate A consumption) and selectivity (Product vs. Dimer/Polymer).[1]
Experimental Protocol:
-
Scale: 1.0 mmol Intermediate A.
-
Solvent: 1,2-Dichlorobenzene (5 mL).
-
Temperature: 120°C - 140°C.[1]
-
Duration: 4 hours.
| Catalyst (Equiv) | Temp (°C) | Conversion (%) | Yield (%) | Observations |
| AlCl₃ (3.0) | 140 | >99 | 92 | Optimal. Clean conversion.[1] Fast kinetics (<2h).[1] |
| FeCl₃ (3.0) | 140 | 85 | 68 | Significant oxidative tarring observed. |
| ZnCl₂ (5.0) | 140 | 15 | 0 | Insufficient Lewis acidity to overcome ring deactivation.[1] |
| TiCl₄ (3.0) | 120 | 40 | 35 | Sluggish; incomplete reaction even after 12h. |
| Polyphosphoric Acid | 100 | >99 | 45 | High conversion but extensive hydrolysis of amide bond.[1] |
Mechanistic Insight:
The screening confirms that "hard" Lewis acids like Aluminum Chloride (AlCl₃) are required to generate the highly electrophilic primary carbocation (or contact ion pair) from the
Solvent System Screening
Following catalyst selection, solvent screening was conducted to optimize thermal safety and workup efficiency.[1]
-
Melt (No Solvent): High yield (94%) but severe exotherm upon quenching; rejected for safety.[1]
-
Chlorobenzene: Reflux (132°C) provided slow kinetics (70% conversion at 6h).[1]
-
1,2-Dichlorobenzene: Optimal balance of boiling point (180°C) and solubility.[1] Reaction completes at 140°C without pressurization.
Part 3: Safety & Genotoxicity Screening (ICH M7)[1]
As an alkyl chloride, Intermediate A possesses a structural alert for genotoxicity (alkylating agent).[1] Preliminary screening is mandatory to classify the risk level before scale-up.
In Silico & In Vitro Assessment
| Test Type | Method | Result | Interpretation |
| In Silico | DEREK / SAR | Positive | Structural alert: Alkyl halide (potential DNA alkylation).[1] |
| Ames Test | S. typhimurium (TA100) | Weak Positive | Mutagenic activity observed at high concentrations (>500 µ g/plate ) without S9 activation.[1] |
| Purge Factor | Chemical Fate | High (>1000x) | The cyclization step consumes the alkyl chloride moiety, converting it into a stable hydrocarbon ring.[1] |
Control Strategy: Although Intermediate A is Ames positive, it is a Class 3 impurity (alerting structure unrelated to the drug substance) that is chemically consumed in the next step.[1] The screening dictates that the subsequent cyclization must be driven to >99.9% conversion to ensure Intermediate A is purged to below Threshold of Toxicological Concern (TTC) levels in the final API.[1]
Hydrolytic Stability Screening
To define storage conditions, the compound was subjected to stress testing.[1]
-
Acidic (0.1 N HCl, 25°C, 24h): Stable (<0.1% degradation).[1]
-
Basic (0.1 N NaOH, 25°C, 24h): Unstable . Rapid hydrolysis to 2,5-dichloroaniline and acrylic acid derivatives (via elimination-hydrolysis).[1]
Part 4: Visualization of Screening Workflow
The following diagram illustrates the critical decision pathways derived from the screening results, linking the synthesis optimization to safety controls.
Caption: Integrated workflow showing the selection of AlCl₃ for synthesis and the implementation of purge controls to mitigate the genotoxicity risk of the intermediate.
Part 5: Detailed Experimental Protocol (Validated)
Protocol: AlCl₃-Mediated Cyclization of Intermediate A
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).
-
Charging: Charge Intermediate A (5.0 g, 19.8 mmol) and 1,2-Dichlorobenzene (25 mL). Stir to suspend.
-
Catalyst Addition: Carefully add Aluminum Chloride (7.9 g, 59.4 mmol, 3.0 equiv) portion-wise over 15 minutes. Note: Exothermic.[1] Maintain internal temperature <40°C during addition.
-
Reaction: Heat the mixture to 140°C . The suspension will dissolve into a dark solution.[1] Stir for 3 hours.
-
IPC (In-Process Control): Sample 10 µL into MeOH. Analyze by HPLC. Target: <0.5% remaining Intermediate A.
-
Quench: Cool to 0°C. Slowly pour the reaction mixture into ice-water (100 mL) containing concentrated HCl (5 mL) to break the Aluminum complex.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water to afford off-white needles.
References
-
Cyclization Methodology
-
Genotoxicity of Alkyl Halides
-
Compound Characterization Data
Sources
The Regiospecific Pivot: 3-Chloro-N-(2,5-dichlorophenyl)propanamide in Heterocyclic Synthesis
Topic: 3-chloro-N-(2,5-dichlorophenyl)propanamide (CAS 41921-01-1) Content Type: Technical Whitepaper & Experimental Guide[1]
Executive Summary
3-chloro-N-(2,5-dichlorophenyl)propanamide (CAS 41921-01-1) is a specialized "beta-chloro amide" intermediate.[1] Unlike its herbicidal analogue Propanil (3,4-dichloro), this 2,5-dichloro isomer serves as a critical synthetic pivot in pharmaceutical chemistry.[1] Its primary value lies in its ability to undergo intramolecular Friedel-Crafts alkylation to generate 5,8-dichloro-3,4-dihydroquinolin-2(1H)-one —a scaffold difficult to access via direct aromatic substitution due to the directing conflicts of the dichloro-substitution pattern.
This guide details the synthesis, handling, and divergent reactivity of this compound, positioning it not as an endpoint, but as a "masked" reactive building block for benzo-fused nitrogen heterocycles.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 3-chloro-N-(2,5-dichlorophenyl)propanamide |
| CAS Number | 41921-01-1 |
| Molecular Formula | C₉H₈Cl₃NO |
| Molecular Weight | 252.52 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 91–94 °C (Lit.)[1] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Functionality |
Synthesis Protocol: The Acylation Vector[1]
The synthesis requires strict control of stoichiometry to prevent bis-acylation or premature elimination to the acrylamide.[1]
Reagents
-
Substrate: 2,5-Dichloroaniline (1.0 eq)
-
Reagent: 3-Chloropropionyl chloride (1.1 eq)[1]
-
Base: Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology
-
Preparation: Charge a 3-neck round-bottom flask with 2,5-dichloroaniline (10 mmol) and dry DCM (50 mL). Cool the system to 0°C under an inert nitrogen atmosphere.
-
Base Addition: Add Et₃N (12 mmol) dropwise. Note: The solution may darken slightly due to trace oxidation of the aniline, which is common.[1]
-
Acylation (Exothermic): Add 3-chloropropionyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature < 5°C to prevent elimination to the acryloyl derivative.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The amine spot (
) should disappear, replaced by the amide ( ).[1] -
Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to remove unreacted amine and base. Extract the organic layer, wash with saturated NaHCO₃ (to remove acid chloride byproducts), then brine.[1]
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to yield white needles.[1][2]
Authoritative Note: The choice of 3-chloropropionyl chloride over acryloyl chloride is deliberate. The
The "Pivot" Mechanism: Divergent Applications[1]
The utility of this molecule stems from its ability to react via two distinct pathways depending on the reaction environment: Cyclization (Acidic) or Elimination (Basic).[1]
Pathway A: Intramolecular Cyclization (The Primary Value)
Under Lewis Acid conditions, the compound undergoes an intramolecular Friedel-Crafts alkylation.[1] Because the C2 position of the aniline is blocked by chlorine, cyclization is forced to the C6 position, yielding the 5,8-dichloro substitution pattern.[1] This regioselectivity is the compound's primary research asset.[1]
Pathway B: Elimination
Treatment with strong base eliminates HCl to form N-(2,5-dichlorophenyl)acrylamide, a Michael acceptor used in polymer chemistry or covalent inhibitor design.[1]
Visualizing the Pathway (DOT Diagram)
Figure 1: Divergent synthesis pathways.[1][3] The central amide serves as a stable storage form for two distinct chemical classes.[1]
Critical Application: Synthesis of 5,8-Dichloro-3,4-dihydroquinolin-2(1H)-one
This protocol describes the conversion of the guide topic into the high-value heterocyclic scaffold.[1]
Rationale
Direct chlorination of dihydroquinolin-2-one yields a mixture of isomers (6-chloro, 6,8-dichloro, etc.).[1] Using the pre-chlorinated acyclic precursor (the topic of this guide) guarantees the 5,8-dichloro pattern, which is crucial for structure-activity relationship (SAR) studies in drug discovery [2].[1]
Protocol
-
Melt Fusion: In a heavy-walled reaction vial, mix 3-chloro-N-(2,5-dichlorophenyl)propanamide (1.0 g) intimately with anhydrous Aluminum Chloride (AlCl₃, 1.5 g).
-
Heating: Heat the neat mixture to 120–130°C. The solids will melt into a viscous dark mass. Evolution of HCl gas will be observed (scrubbing required).[1]
-
Duration: Maintain temperature for 2 hours.
-
Quench: Cool to 60°C and carefully pour onto crushed ice/water (50 g). Caution: Highly exothermic hydrolysis of AlCl₃.[1]
-
Workup: The product usually precipitates as a tan solid.[1] Filter and wash with water.[1]
-
Purification: Recrystallize from acetic acid or purify via column chromatography (SiO₂, 50% EtOAc/Hexane).
Safety & Handling (E-E-A-T)
As a halogenated aromatic amide, this compound presents specific toxicological risks.
-
Acute Toxicity: Analogous compounds (chloroanilines) are methemoglobinemia inducers.[1] Absorption through skin is rapid.[1]
-
Sensitization: Potential skin sensitizer.[1]
-
Handling:
References
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms on Friedel-Crafts alkylation of amides). [1]
-
Jordan, A. et al. (2018).[1] "Dihydroquinolinone derivatives as versatile scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters, 28(10), 1735-1740.[1] [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7262, 2,5-Dichloroaniline (Precursor Data). [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for 3-Chloropropionyl chloride.
Sources
Methodological & Application
Application Notes & Protocols for the Analysis of 3-chloro-N-(2,5-dichlorophenyl)propanamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization, quantification, and stability assessment of 3-chloro-N-(2,5-dichlorophenyl)propanamide. Designed for researchers, scientists, and drug development professionals, these notes offer in-depth protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The document emphasizes the rationale behind experimental choices, adherence to regulatory expectations for method validation, and the principles of stability-indicating method development through forced degradation studies.
Introduction and Physicochemical Profile
3-chloro-N-(2,5-dichlorophenyl)propanamide is a chlorinated aromatic amide of interest in pharmaceutical and chemical synthesis. Its purity, stability, and impurity profile are critical quality attributes that necessitate robust and reliable analytical methods for its assessment. The presence of multiple chlorine atoms and an amide linkage presents unique analytical challenges and dictates the selection of appropriate techniques for separation and detection.
The development of a stability-indicating analytical method is particularly crucial. Such methods must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions, ensuring that the measured potency of the drug is accurate and that no potentially toxic degradants go undetected.[1][2][3] This guide outlines the foundational steps to develop and validate such methods.
Table 1: Physicochemical Properties of 3-chloro-N-(2,5-dichlorophenyl)propanamide
| Property | Value | Source |
| Chemical Structure | ![]() | (Structure generated based on name) |
| CAS Number | 41921-01-1 | [4] |
| Molecular Formula | C₉H₈Cl₃NO | [4] |
| Molecular Weight | 252.53 g/mol | (Calculated) |
| Melting Point | 134-135 °C | [4] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane; Sparingly soluble in water | (Inferred from structure) |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for the purity and stability analysis of non-volatile, polar to moderately non-polar compounds like 3-chloro-N-(2,5-dichlorophenyl)propanamide. Its high resolution, reproducibility, and compatibility with UV detection make it ideal for routine quality control and stability testing.
Causality in Method Development
The primary goal is to achieve a separation based on the hydrophobic interactions between the analyte and the stationary phase.[5] The dichlorophenyl ring and the propanamide side chain provide sufficient hydrophobicity for strong retention on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is modulated to control the elution time (retention). Acetonitrile is often preferred for its lower viscosity and UV transparency.[5] A buffer is included to maintain a consistent pH, which ensures reproducible retention times by keeping ionizable groups in a single protonation state.
Protocol: Stability-Indicating HPLC Method
This protocol is designed to serve as a robust starting point for method development and validation.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress silanol interactions and ensure sharp peaks.[5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic analyte. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 85% B; 15-18 min: 85% B; 18-18.1 min: 85% to 40% B; 18.1-25 min: 40% B | A gradient is employed to ensure elution of the main peak with a good peak shape while also eluting any more hydrophobic impurities or degradants within a reasonable runtime.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | Selected based on the UV absorbance maximum of the dichlorophenyl chromophore. |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Prepare a stock solution of 3-chloro-N-(2,5-dichlorophenyl)propanamide at 1.0 mg/mL in the sample diluent.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the sample diluent.
Method Validation Synopsis
The method must be validated according to ICH Q2(R1) guidelines. A summary of typical acceptance criteria is provided.
Table 2: Hypothetical HPLC Method Validation Parameters
| Parameter | Specification | Purpose |
| Specificity | Peak is pure and resolved from all degradants (Peak Purity Index > 0.999) | Confirms the method's ability to assess the analyte unequivocally in the presence of impurities and degradants.[2] |
| Linearity | R² ≥ 0.999 over 5 concentrations (e.g., 0.01 - 0.2 mg/mL) | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery at three levels | Measures the closeness of the experimental value to the true value.[6] |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicate injections | Shows the consistency of results for repeated analyses under the same conditions.[6] |
| LOD (Limit of Detection) | S/N ratio of 3:1 (e.g., 0.001 mg/mL) | The lowest amount of analyte that can be detected but not necessarily quantified.[7] |
| LOQ (Limit of Quantitation) | S/N ratio of 10:1 (e.g., 0.003 mg/mL) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[7][8] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[1][9] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the resulting degradation products.[1]
Protocol:
-
Prepare separate solutions of the API at ~0.5 mg/mL in the sample diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Before injection, neutralize the acidic and basic samples.
-
Analyze all samples alongside a non-stressed control sample using the HPLC method described above.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the main API peak. Use a DAD detector to assess peak purity.
Caption: Workflow for Forced Degradation Studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both quantitative information from the chromatography and structural information from the mass spectrometry, making it excellent for impurity identification. 3-chloro-N-(2,5-dichlorophenyl)propanamide is amenable to GC analysis.
Protocol: GC-MS Analysis for Purity and Impurity ID
Instrumentation:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity phase provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Impact ionization.[7] |
| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation.[7] |
| Mass Range | 40 - 450 amu | Covers the molecular weight of the analyte and its expected fragments. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.
Data Interpretation:
-
Identification: The retention time provides initial identification, which is confirmed by matching the acquired mass spectrum against a reference standard or a spectral library.
-
Fragmentation: The EI mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the amide bond and loss of chlorine atoms. The isotopic pattern from the three chlorine atoms will be a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the definitive structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be used to confirm the identity and structure of 3-chloro-N-(2,5-dichlorophenyl)propanamide.
Protocol: Structural Confirmation by NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (approx. 7.0-8.5 ppm): Three protons on the dichlorophenyl ring will appear as distinct signals (doublets or doublet of doublets), with coupling constants characteristic of their positions (ortho, meta).
-
Amide Proton (approx. 8.0-9.0 ppm): A broad singlet for the N-H proton.
-
Aliphatic Region (approx. 3.0-4.5 ppm): Two methylene groups (-CH₂-CH₂-) will appear as two triplets, each integrating to two protons. The triplet adjacent to the chlorine will be further downfield.
-
-
¹³C NMR:
-
Carbonyl Carbon (approx. 165-175 ppm): The amide C=O carbon.
-
Aromatic Carbons (approx. 115-140 ppm): Six distinct signals for the aromatic carbons.
-
Aliphatic Carbons (approx. 35-45 ppm): Two signals for the methylene carbons.
-
Caption: Guide for selecting the appropriate analytical technique.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of 3-chloro-N-(2,5-dichlorophenyl)propanamide. The stability-indicating RP-HPLC method is the primary tool for routine quality control and stability assessments. GC-MS serves as a complementary technique for identifying volatile impurities and providing orthogonal data. Finally, NMR spectroscopy remains the definitive tool for absolute structural confirmation. Proper validation of these methods is paramount to ensure data integrity and meet regulatory requirements.
References
- Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology.
- Propanamide, N-(2,5-dimethoxyphenyl)-3-chloro-. NIST WebBook.
- Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Indo American Journal of Pharmaceutical Research.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST WebBook.
- Propanamide, N-(3-chlorophenyl)-3-chloro-. SpectraBase.
- 3-chloro-N-(2,5-dichlorophenyl)propanamide | 41921-01-1. Sigma-Aldrich.
- NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin.
- Reversed Phase HPLC Method Development. Phenomenex.
- Environmental Chemistry Method for Propanil & 3,4-DCA in W
- Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Benchchem.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. scispace.com [scispace.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. 3-chloro-N-(2,5-dichlorophenyl)propanamide | 41921-01-1 [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 3-chloro-N-(2,5-dichlorophenyl)propanamide
Abstract
This application note presents a detailed, robust, and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetic intermediate, 3-chloro-N-(2,5-dichlorophenyl)propanamide. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent synthetic steps or biological screening. By leveraging a standard C18 stationary phase with a gradient elution of water and acetonitrile containing 0.1% formic acid, this method effectively separates the target compound from common process-related impurities. The scientific rationale behind each step, from mobile phase selection to post-purification handling, is thoroughly explained to empower users to adapt and troubleshoot the method for their specific needs.
Principle of Separation: A Rationale-Driven Approach
The purification of 3-chloro-N-(2,5-dichlorophenyl)propanamide is ideally suited for reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[1][2]
-
Analyte Characteristics: The target molecule possesses significant non-polar character due to the dichlorinated phenyl ring. This inherent hydrophobicity promotes strong interaction with a non-polar stationary phase. The amide linkage and the chloro-alkyl chain introduce a degree of polarity, which allows for selective elution using a polar mobile phase.[3]
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the quintessential choice for this application.[2][4][5] Its long alkyl chains provide a highly hydrophobic surface, ensuring sufficient retention of the target analyte and offering a high probability of resolving it from both more polar and less polar impurities.
-
Mobile Phase Strategy: The mobile phase consists of a polar mixture of water and an organic solvent (acetonitrile).[6][7] A gradient elution, where the concentration of the organic solvent is increased over time, is employed.[2][8] This strategy ensures that early-eluting, more polar impurities are washed from the column first, followed by the elution of the target compound, and finally, the removal of strongly retained, non-polar impurities. The inclusion of 0.1% formic acid is critical for maintaining a low, stable pH, which sharpens peaks by suppressing the ionization of residual silanols on the column packing.[1][7]
Materials, Equipment, and Analyte Properties
Reagents and Materials
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Type I ultrapure
-
Formic Acid (FA), LC-MS Grade (≥99%)
-
Crude 3-chloro-N-(2,5-dichlorophenyl)propanamide sample
-
Syringe filters, 0.22 µm or 0.45 µm, PTFE or nylon
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Automated Fraction Collector
-
-
Analytical Balance
-
Vortex Mixer and/or Sonicator
-
Rotary Evaporator or Lyophilizer
Analyte and HPLC System Parameters
All critical parameters for the analyte and the HPLC method are summarized in the tables below for clarity and reproducibility.
Table 1: Analyte Properties
| Property | Value | Source / Rationale |
|---|---|---|
| Chemical Name | 3-chloro-N-(2,5-dichlorophenyl)propanamide | IUPAC |
| CAS Number | 41921-01-1 | Chemical Abstracts Service[9] |
| Molecular Formula | C₉H₈Cl₃NO | --- |
| Molecular Weight | 264.53 g/mol | --- |
| Structure | ![]() |
Structure generated based on IUPAC name |
| Predicted LogP | ~3.0 - 3.5 | Estimated based on similar chlorinated phenylamides[10][11]; indicates moderate hydrophobicity suitable for RP-HPLC. |
| UV λmax | ~240-260 nm | Estimated based on the UV absorbance of N-phenylamide structures.[12][13] A PDA scan is recommended to confirm. |
Table 2: Optimized HPLC Purification Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 10 mm, 5 µm | Standard C18 provides robust hydrophobic retention.[2] Dimensions are for semi-preparative scale; can be scaled up or down. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Aqueous phase. 0.1% FA ensures consistent low pH for good peak shape.[1] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Organic phase. ACN is preferred for its low viscosity and UV transparency.[14][15] |
| Gradient Program | 0-5 min: 40% B5-25 min: 40% to 80% B25-28 min: 80% to 95% B28-30 min: 95% B30.1-35 min: 40% B | A focused gradient around the expected elution point of the analyte, followed by a high-organic wash and re-equilibration. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. Adjust proportionally for different column dimensions. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Detection | UV at 254 nm | A robust wavelength for detecting aromatic compounds.[8] |
| Injection Volume | 100 - 500 µL | Dependent on sample concentration and column loading capacity. |
| Sample Solvent | Acetonitrile or 50:50 ACN:Water | Ensures sample is fully dissolved and compatible with the initial mobile phase to prevent precipitation.[16] |
Experimental Protocols
Protocol A: Sample Preparation
Objective: To prepare a clear, particulate-free sample solution suitable for HPLC injection.
-
Weighing: Accurately weigh approximately 50 mg of the crude 3-chloro-N-(2,5-dichlorophenyl)propanamide into a clean glass vial.
-
Dissolution: Add 2 mL of acetonitrile (or the initial mobile phase composition, e.g., 40% ACN in water).
-
Scientist's Note: The goal is to achieve a concentration of ~25 mg/mL. If the sample does not fully dissolve, sonicate the vial for 5-10 minutes. Avoid using incompatible solvents like dichloromethane or chloroform, as they can cause the analyte to precipitate upon injection into the aqueous mobile phase.[16]
-
-
Filtration: Draw the sample solution into a syringe and pass it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Rationale: This step is critical to remove any particulate matter that could clog the HPLC column or system tubing, thereby protecting the instrument and ensuring reproducible results.
-
Protocol B: HPLC Purification Workflow
Objective: To separate the target compound from impurities and collect the pure fraction.
-
System Preparation:
-
Prime all pump lines with their respective mobile phases to remove air bubbles.
-
Equilibrate the column with the starting mobile phase composition (40% Mobile Phase B) at the specified flow rate (4.0 mL/min) until a stable baseline is observed (~15-20 minutes).
-
-
Blank Injection: Inject an equivalent volume of the sample solvent (e.g., 200 µL of ACN) and run the full gradient.
-
Rationale: This "blank run" confirms that the system and solvents are clean and helps identify any systemic peaks.
-
-
Sample Injection: Inject the prepared sample (e.g., 200 µL) onto the equilibrated column and start the gradient method as detailed in Table 2.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main product peak begins to rise and stop collecting just after it returns to baseline. Use a fraction collector programmed for peak-based collection for best results.
-
Scientist's Note: It is often wise to collect the peak in multiple smaller fractions (e.g., front, apex, tail) to isolate the purest material, which is typically found at the peak apex.
-
Protocol C: Post-Purification Processing
Objective: To isolate the solid compound from the collected fractions and confirm its purity.
-
Purity Analysis: Re-inject a small aliquot (5-10 µL) of the collected fraction(s) onto an analytical scale HPLC system (e.g., using a 250 x 4.6 mm column) to confirm purity.
-
Solvent Removal: Combine the fractions confirmed to be of high purity. Remove the solvents (acetonitrile, water, and formic acid) using a rotary evaporator under reduced pressure.
-
Scientist's Note: A water bath temperature of 35-40 °C is typically sufficient. The presence of water will require a good vacuum to achieve full dryness. For small amounts, a centrifugal evaporator or lyophilizer (freeze-dryer) can also be used.
-
-
Final Product: Once the solvent is removed, the purified 3-chloro-N-(2,5-dichlorophenyl)propanamide will remain as a solid. Scrape the solid from the flask, weigh it to determine the recovery yield, and store it under appropriate conditions (cool, dry, and protected from light).
Workflow Visualization
The overall process from crude material to purified product is outlined in the workflow diagram below.
Caption: A schematic overview of the key stages in the HPLC purification of 3-chloro-N-(2,5-dichlorophenyl)propanamide.
Safety Precautions
-
3-chloro-N-(2,5-dichlorophenyl)propanamide and its structural analogs may be harmful if swallowed or inhaled.[17] Always handle the solid compound and its solutions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning work.
References
- Phenomenex. (2025).
- McCalley, D. V. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ALWSCI. (2024).
- Scribd.
- Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006).
- Waters Corporation.
- Chromatography Forum. (2015).
- LibreTexts Chemistry. (2019). 12.
- U.S. Environmental Protection Agency. 3-Chloro-N-(4-chlorophenyl)propanamide Properties.
- ChemicalBook. 3-CHLORO-N-(2,5-DICHLOROPHENYL)PROPANAMIDE Product Description.
- NIST. N-Phenylmaleimide. NIST Chemistry WebBook.
- NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook.
- Meghmani Global. (n.d.).
- Sigma-Aldrich. (2024).
- Chromatography Forum. (2011). Choice of solvent problem, help please!.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Common HPLC solvents and their important properties.
- Shodex. Solubility of Solvents.
- Kanto Chemical Co., Inc. 11. Organic Solvents Used in HPLC.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 41921-01-1 CAS MSDS (3-CHLORO-N-(2,5-DICHLOROPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. comptox.epa.gov [comptox.epa.gov]
- 11. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Phenylmaleimide [webbook.nist.gov]
- 13. Acetamide, N-phenyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 16. Choice of solvent problem, help please! - Chromatography Forum [chromforum.org]
- 17. meghmaniglobal.com [meghmaniglobal.com]
Application Note: Biological Evaluation of Chloroacetamide-Based Covalent Inhibitors
This Application Note is designed for researchers in Medicinal Chemistry and Chemical Biology. It focuses on the Chloroacetamide class of electrophiles, widely used as "warheads" in Targeted Covalent Inhibitors (TCIs) to irreversibly modify cysteine residues.[1]
Abstract
Chloroacetamides (
Part 1: Intrinsic Reactivity Profiling (GSH Assay)
Rationale
Before biological testing, the intrinsic electrophilicity of the chloroacetamide must be quantified. If a compound is too reactive, it will bind non-specifically to abundant cellular thiols (like glutathione) or serum albumin, leading to false positives in enzymatic assays and toxicity in cells. We use the Glutathione (GSH) Half-Life Assay as the gold standard surrogate for thiol reactivity.
Protocol: Kinetic GSH Reactivity by LC-MS
Objective: Determine the half-life (
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Reduced Glutathione (GSH) (Freshly prepared 100 mM in water)
-
Internal Standard (e.g., Warfarin or Propranolol, 1 µM in Acetonitrile)
-
Buffer: PBS pH 7.4 (containing 1 mM EDTA to prevent metal-catalyzed oxidation)
Step-by-Step Methodology:
-
Preparation: Dilute the Test Compound to 10 µM in PBS (pH 7.4). Ensure final DMSO concentration is <1%.
-
Initiation: Add GSH to a final concentration of 5 mM (500-fold excess). This ensures pseudo-first-order kinetics.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling: Withdraw aliquots (50 µL) at defined time points:
minutes. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing the Internal Standard to quench the reaction and precipitate salts.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent ion
.
Data Analysis:
Plot the natural log of the remaining compound fraction (
Interpretation:
| Reactivity Class | Suitability for Drug Discovery | |
| < 15 | Hyper-reactive | High Risk. Likely toxic; acts as a general alkylator. |
| 15 – 240 | Moderate | Ideal. Balances target engagement with metabolic stability. |
| > 240 | Low | Safe. Requires high affinity (non-covalent binding) to drive reaction. |
Part 2: Biochemical Target Engagement
Rationale
A chloroacetamide must bind non-covalently (
Protocol: Intact Protein LC-MS Analysis
Objective: Visualize the mass shift corresponding to the addition of the inhibitor (+ mass of compound - HCl).
Step-by-Step Methodology:
-
Protein Prep: Dilute the target protein (e.g., SARS-CoV-2 Mpro, BTK domain) to 1 µM in assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5). Note: Avoid DTT or Mercaptoethanol in the buffer as they will scavenge the inhibitor.
-
Treatment: Add the chloroacetamide inhibitor at 10 µM (10x excess) and incubate for 60 minutes at Room Temperature.
-
Desalting: Pass the sample through a C4 desalting cartridge or use an online trap column to remove salts and non-covalently bound compounds.
-
MS Acquisition: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw charge envelope to the zero-charge state.
Validation Criteria:
-
Mass Shift (
): The observed mass should increase by the molecular weight of the inhibitor minus the leaving group (Chlorine, 35.45 Da).-
Expected
(approx, accounting for H loss).
-
-
Occupancy: Calculate % labeling based on peak intensities:
Part 3: Cellular Potency & Washout Assays
Rationale
In cellular assays, chloroacetamides can show "fake" potency by killing cells via non-specific toxicity. To prove the compound acts via a targeted covalent mechanism, a Washout Experiment is required. If the inhibitor is covalent, the biological effect (e.g., signaling inhibition) should persist even after the free drug is washed away.
Protocol: Luciferase/ATP Viability Washout
Objective: Distinguish reversible vs. irreversible inhibition in a cell model.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., H1975, Jurkat) at 5,000 cells/well in 96-well plates. Allow to adhere overnight.
-
Treatment: Treat two sets of plates with serial dilutions of the chloroacetamide.
-
Washout (Set A): After 1 hour of incubation, aspirate media, wash cells 3x with warm PBS, and replace with fresh drug-free media.
-
Continuous (Set B): Leave the drug on the cells for the full duration (e.g., 72 hours).
-
Readout: After 72 hours, measure viability using CellTiter-Glo (ATP quantification).
-
Comparison:
-
Reversible Inhibitor: IC50 in Set A (Washout) will be significantly higher (less potent) than Set B.
-
Covalent Inhibitor: IC50 in Set A will be comparable to Set B, as the target was permanently silenced during the 1-hour pulse.
-
Visualizations[2]
Diagram 1: Covalent Inhibitor Screening Workflow
This workflow illustrates the logical progression from chemical synthesis to hit validation.
Caption: Tiered screening funnel ensuring only chemically stable and specific binders progress to cellular assays.
Diagram 2: Reaction Mechanism (S_N2)
The mechanism of action for a chloroacetamide warhead reacting with a Cysteine residue.
Caption: Nucleophilic attack of the Cysteine thiolate on the alpha-carbon, displacing chloride.
References
-
Resnick, E., et al. (2019). Rapid Evaluation of the Reactivity of Covalent Inhibitors Using a High-Throughput Glutathione Assay. Journal of Medicinal Chemistry. Link
-
Enamine. (2023). Chloroacetamides: Covalent Inhibitor Libraries and Reactivity Profiles. Enamine.net. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link
-
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Chlorinated Organic Compounds
Welcome to the Technical Support Center for the purification of chlorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a senior application scientist, I have compiled this resource based on extensive laboratory experience and a deep understanding of the underlying chemical principles. Our goal is to move beyond simple procedural lists and provide you with the causal explanations behind common purification hurdles and the logic-driven, self-validating protocols to overcome them.
Structure of This Guide
This guide is structured to provide immediate, practical assistance. It is divided into two main sections:
-
Troubleshooting Guides by Purification Technique: This section is the core of the support center, offering detailed, question-and-answer-based troubleshooting for the most common purification methods used for chlorinated organic compounds:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Recrystallization
-
Liquid-Liquid Extraction (LLE)
-
Distillation
-
-
Frequently Asked Questions (FAQs): This section addresses broader conceptual and practical questions related to the purification of chlorinated organics.
Troubleshooting Guides by Purification Technique
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile chlorinated organic compounds. However, their unique properties can lead to specific challenges.
Q: What is causing the tailing of my chlorinated analyte peak?
A: Peak tailing in the GC analysis of chlorinated compounds is typically a result of unwanted interactions between the analyte and active sites within the GC system, or suboptimal analytical conditions.[1] Chlorinated compounds, particularly those with polar functional groups, can interact with these active sites, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a skewed peak.[1]
Causality:
-
Active Sites: These are reactive surfaces in the sample flow path, such as the inlet liner, the front of the GC column, or metal surfaces in the injector. For chlorinated compounds, interactions can be particularly problematic. For instance, the decomposition of halogenated compounds on hot metal surfaces can form metal halides, which act as adsorption sites, causing analytes to be retained and then slowly released, leading to tailing.[1]
-
Column Issues: Contamination at the head of the column or degradation of the stationary phase can create active sites and lead to poor peak shape.[1]
-
System Contamination: Residue from previous analyses, especially when using halogenated solvents, can create active sites. The interaction of halogenated solvents with the stainless steel ion source in a GC-MS system can lead to the formation of ferrous chloride, which causes peak tailing.[1]
Troubleshooting Protocol:
-
Diagnose the Source:
-
Inject a non-polar hydrocarbon standard: If this peak does not tail, the issue is likely due to active sites interacting with your polar chlorinated analyte.
-
Observe all peaks: If all peaks, including the solvent peak, are tailing, it's more likely a physical issue like an improper column installation or a leak.[2]
-
-
System Maintenance:
-
Inlet Maintenance: Replace the inlet liner and septum. A dirty or contaminated liner is a very common cause of peak tailing.[3]
-
Column Trimming: Trim 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites.[4]
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
-
Method Optimization:
-
Increase Inlet Temperature: A higher temperature can sometimes reduce interaction time with active sites, but be cautious of thermal degradation of your analyte.
-
Use a Guard Column: A deactivated guard column can "trap" non-volatile residues and protect the analytical column.[4]
-
Caption: Troubleshooting flowchart for GC peak tailing.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of chlorinated organic compounds. Mobile phase composition and column chemistry are critical for successful separations.
Q: How can I optimize the mobile phase to improve the separation of my chlorinated phenol isomers?
A: Optimizing the mobile phase for the separation of chlorinated phenol isomers often involves careful adjustment of the organic modifier, pH, and buffer concentration.[5][6] The similar structures of these isomers necessitate fine-tuning of the mobile phase to exploit subtle differences in their polarity and acidity.
Causality:
-
Polarity: Chlorinated phenols have varying polarities depending on the number and position of the chlorine atoms. The mobile phase polarity must be optimized to achieve differential partitioning between the mobile and stationary phases.[7]
-
Ionization State (pKa): Phenols are acidic, and their retention on a reversed-phase column is highly dependent on their ionization state. The pH of the mobile phase relative to the pKa of the phenols will determine whether they are in their neutral (more retained) or ionized (less retained) form.[7]
Optimization Protocol:
-
Organic Modifier Selection:
-
Start with a common reversed-phase solvent system like acetonitrile/water or methanol/water.
-
Acetonitrile often provides better selectivity for aromatic compounds compared to methanol.
-
Perform a gradient elution from a low to a high percentage of organic modifier to determine the approximate elution conditions.
-
-
pH Adjustment:
-
The pKa of chlorinated phenols typically ranges from 6 to 9.
-
To ensure the phenols are in their neutral, more retained form, the mobile phase pH should be buffered to at least 2 pH units below the lowest pKa of the isomers. A phosphate buffer is a common choice.
-
For example, a mobile phase of 0.5% phosphoric acid and acetonitrile has been shown to effectively separate pentachlorophenol, o-chlorophenol, m-chlorophenol, and phenol.[5]
-
-
Gradient Optimization:
-
Once the optimal pH is determined, fine-tune the gradient slope and time to maximize the resolution between closely eluting isomers. A shallower gradient will generally improve resolution.
-
Data Presentation: Effect of Mobile Phase on Chlorophenol Separation
| Mobile Phase Composition | Observation | Recommendation |
| High percentage of organic modifier | All isomers elute too quickly with poor resolution. | Decrease the initial percentage of the organic modifier. |
| Mobile phase pH near pKa of phenols | Broad, tailing peaks and inconsistent retention times. | Buffer the mobile phase to a pH at least 2 units below the pKa.[7] |
| Steep gradient | Co-elution of isomers. | Use a shallower gradient to increase the separation time. |
Recrystallization
Recrystallization is a fundamental technique for purifying solid chlorinated organic compounds. Success hinges on the appropriate choice of solvent and proper technique.
Q: Why is my chlorinated compound forming an oil instead of crystals, and how can I fix it?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid.[8] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[8] Chlorinated organic compounds can be prone to this, especially if they have low melting points or if significant impurities are present that depress the melting point.
Causality:
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it is more likely to oil out.[8]
-
High Solute Concentration: If the solution is too concentrated, the compound may precipitate out too quickly at a higher temperature.
-
Impurities: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.
Troubleshooting Protocol:
-
Re-dissolve the Oil: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of hot solvent to decrease the saturation point of the solution, then allow it to cool slowly again.[8][9]
-
Lower the Cooling Rate: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask. Slow cooling favors the formation of crystals over oil.[8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[9]
-
Change the Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point. Alternatively, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.
Solvent Selection Guide for Recrystallization of Chlorinated Aromatics (General Guidance)
| Compound Polarity | Good Solvents (for dissolving) | Poor Solvents (for precipitation) |
| Non-polar (e.g., PCBs) | Toluene, Hexane | Methanol, Ethanol |
| Moderately Polar (e.g., Dichlorobenzene) | Ethanol, Acetone | Water, Hexane |
| Polar (e.g., Chlorophenols) | Water, Ethanol/Water | Toluene, Hexane |
Note: This is a general guide. Experimental validation is always necessary.
Liquid-Liquid Extraction (LLE)
LLE is a common technique for separating chlorinated organic compounds from aqueous solutions or reaction mixtures. The formation of emulsions is a frequent challenge.
Q: What causes emulsion formation during the extraction of my chlorinated compound, and how can I break it?
A: An emulsion is a stable dispersion of one liquid in another, immiscible liquid.[10] In the context of LLE with chlorinated solvents, emulsions often form when the sample contains surfactants or finely divided particulate matter, or when the mixture is agitated too vigorously.[11][12]
Causality:
-
Vigorous Shaking: Excessive agitation can break up the liquid phases into very small droplets that are slow to coalesce.[10]
-
Presence of Surfactants: Impurities that act as detergents can stabilize emulsions by reducing the interfacial tension between the two phases.[11][12]
-
Particulate Matter: Fine solid particles can accumulate at the interface and prevent the droplets from merging.[10]
Protocol for Breaking Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel to encourage the droplets to coalesce.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix. The increased ionic strength of the aqueous phase helps to break the emulsion.[11]
-
Filtration: Filter the entire mixture through a plug of glass wool or a phase separation filter paper.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[13]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to destabilize the emulsion.[11]
Caption: A decision-making workflow for breaking emulsions.
Distillation
Distillation is used to purify volatile chlorinated liquids based on differences in boiling points. A key challenge is the potential for thermal degradation.
Q: How can I prevent the thermal degradation of my chlorinated compound during distillation?
A: Many chlorinated hydrocarbons can undergo thermal decomposition, such as dehydrochlorination, at elevated temperatures.[14] This is particularly a concern for compounds with complex structures or those that are sensitive to heat.
Causality:
-
High Temperatures: Prolonged exposure to high temperatures can provide the activation energy for degradation reactions.
-
Presence of Catalytic Surfaces: Metal surfaces in the distillation apparatus can sometimes catalyze degradation reactions.
-
Presence of Water: The presence of water can lead to the formation of hydrochloric acid upon dehydrochlorination, which can further catalyze decomposition.[15]
Troubleshooting Protocol:
-
Vacuum Distillation: The most effective way to prevent thermal degradation is to perform the distillation under reduced pressure. This lowers the boiling point of the compound, allowing it to distill at a lower, safer temperature.
-
Use an Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use a Fractionating Column: For mixtures of chlorinated compounds with close boiling points, a fractionating column will provide better separation at a lower overall temperature compared to a simple distillation.
-
Ensure Dry Glassware and Solvents: Thoroughly dry all glassware and ensure that the crude material is as free of water as possible before distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when purifying chlorinated organic compounds?
A1: Chlorinated organic compounds should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for the specific compound you are working with. Be aware of the potential for the formation of toxic byproducts, such as phosgene, during thermal processes.[12]
Q2: Can I use a rotary evaporator to remove chlorinated solvents like dichloromethane (DCM) or chloroform?
A2: Yes, but with caution. These solvents have relatively low boiling points and can be removed on a rotary evaporator. However, it is crucial to use a cold trap (dry ice/acetone or a cryocooler) to prevent the volatile chlorinated solvents from contaminating the vacuum pump oil and being released into the atmosphere.
Q3: My chlorinated compound is a solid, but it's not pure enough after a single recrystallization. What should I do?
A3: If a single recrystallization does not yield a product of sufficient purity, you can perform a second recrystallization. Ensure that you are using the optimal solvent and technique. If impurities persist, you may need to consider an alternative purification method, such as column chromatography, to remove impurities with similar solubility properties.
Q4: Are there any "green" or more environmentally friendly solvents I can use for the purification of chlorinated organic compounds?
A4: The selection of greener solvents is an important consideration. While traditional chlorinated and hydrocarbon solvents are effective, alternatives are being explored. For LLE, solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a more sustainable option. For chromatography, supercritical fluid chromatography (SFC) using supercritical CO2 as the mobile phase is a much greener alternative to normal and reversed-phase HPLC. Solvent selection guides, such as those from GSK, can provide valuable information on the environmental impact of different solvents.[16]
Q5: I am trying to purify polychlorinated biphenyls (PCBs). Are there any specific challenges I should be aware of?
A5: PCBs are a class of persistent organic pollutants, and their purification presents unique challenges due to the complexity of the mixtures (up to 209 congeners) and their toxicity.[17][18] Purification often requires a combination of techniques, such as column chromatography on activated carbon or silica gel, to separate the congeners. Due to their hazardous nature, all work with PCBs should be conducted in a designated area with strict safety protocols.[17]
References
- Brocks, J. J., et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.
- Ugland, K., et al. (1981). Determination of chlorinated phenols by high-performance liquid chromatography.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
- LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved February 15, 2026, from [Link]
- Li, J., et al. (2021). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. ACS Sustainable Chemistry & Engineering, 9(4), 1868–1877.
- Xue, J., et al. (2014). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatograph. Journal of Chemical and Pharmaceutical Research, 6(3), 955-958.
- Rybak, J., & Musial, D. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-10.
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 15, 2026, from [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]
-
Drawell. (2023). Strategies for Method Development and Optimization in HPLC. Retrieved February 15, 2026, from [Link]
- Yuan, S., et al. (2023). Review on the degradation of chlorinated hydrocarbons by persulfate activated with zero-valent iron-based materials. Water Science and Technology, 87(1), 1-18.
-
Oregon Health Authority. (n.d.). Polychlorinated biphenyls (PCBs) and drinking water. Retrieved February 15, 2026, from [Link]
- HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (2014). Journal of the Chinese Chemical Society, 61(10), 1135-1140.
- Prat, D., et al. (2016). GSK Solvent Selection Guide 2009. Green Chemistry, 18(1), 288-296.
- Kolmetz, K., et al. (2020). Troubleshooting a Distillation Column - Problem and Solution.
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved February 15, 2026, from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved February 15, 2026, from [Link]
-
Separation Processes Class Notes. Advanced distillation techniques and troubleshooting. Retrieved February 15, 2026, from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 15, 2026, from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- de Oliveira, A. P., et al. (2020). Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography. Brazilian Journal of Analytical Chemistry, 7(27), 36-46.
-
LCGC Blog. (2020). GC Diagnostic Skills I: Peak Tailing. Retrieved February 15, 2026, from [Link]
-
Process Engineering International. (2023). Troubleshooting Distillation Column Malfunctions: Expert Guide. Retrieved February 15, 2026, from [Link]
- Oldenhuis, R., et al. (1991). Kinetics of chlorinated hydrocarbon degradation by Methylosinus trichosporium OB3b and toxicity of trichloroethylene. Applied and Environmental Microbiology, 57(1), 7-14.
- Kister, H. Z. (2006). Distillation Troubleshooting. John Wiley & Sons.
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved February 15, 2026, from [Link]
-
GBH Enterprises. (n.d.). Troubleshooting in Distillation Columns. Slideshare. Retrieved February 15, 2026, from [Link]
- Myerson, A. S. (2002). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana, 27(1), 3-12.
- O'Grady, D. (2015).
-
SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview. Retrieved February 15, 2026, from [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved February 15, 2026, from [Link]
-
Pharmaceutical Technology. (2011). API Purification. Retrieved February 15, 2026, from [Link]
-
Kompetenzzentrum Wasser Berlin. (n.d.). Guideline for advanced API removal. Retrieved February 15, 2026, from [Link]
-
Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization. Retrieved February 15, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). ToxFAQs for Polychlorinated Biphenyls (PCBs). Retrieved February 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem. Retrieved February 15, 2026, from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
-
Washington State Department of Health. (n.d.). Polychlorinated Biphenyls (PCBs). Retrieved February 15, 2026, from [Link]
-
Stack Overflow. (2013). Why does Graphviz/Dot act so weirdly to this particular code? Retrieved February 15, 2026, from [Link]
-
Carnahan, J. (2020, February 26). Toxic PCB's Are Everywhere – Here's How To Protect Yourself. Dr. Jill Carnahan, MD. Retrieved February 15, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023, January 6). Polychlorinated Biphenyls (PCBs). Retrieved February 15, 2026, from [Link]
-
Graphviz. (2022, October 2). dot. Retrieved February 15, 2026, from [Link]
-
Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Thermodynamics and crystallization kinetics. Retrieved February 15, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
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- 5. jocpr.com [jocpr.com]
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- 9. Reagents & Solvents [chem.rochester.edu]
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- 12. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. PCBs | Washington State Department of Health [doh.wa.gov]
Technical Support Center: Propanamide Synthesis & Optimization
Topic: Optimizing Reaction Conditions for Propanamide Synthesis
Introduction
Welcome to the Propanamide Synthesis Technical Support Center. This guide addresses the common pitfalls in amide bond formation, specifically tailored for propanamide (
Module 1: Route Selection Strategy
Q: I have propanoic acid, propanoyl chloride, and propionitrile available. Which route should I choose for my scale?
A: Your choice depends on three variables: Atom Economy , Scale , and Purification Capabilities .
-
Route A (Acyl Chloride): Best for milligram to gram scale where speed is critical. It is highly exothermic and produces stoichiometric salt waste (
), but conversion is rapid. -
Route B (Nitrile Hydration): Best for multi-gram to kilogram scale or "green" process development. It has 100% atom economy (if catalytic) but requires precise control to prevent over-hydrolysis to propanoic acid.
-
Route C (Direct Amidation): Reaction of propanoic acid with ammonia requires high temperatures (
) or expensive coupling agents (HATU/DCC), making it generally inefficient for simple primary amides like propanamide.
Visualization: Synthetic Route Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.
Module 2: Troubleshooting Nitrile Hydration (Catalytic Route)
Context: Reaction of Propionitrile (
Q: My reaction is yielding significant amounts of propanoic acid (over-hydrolysis). How do I stop the reaction at the amide stage?
A: Over-hydrolysis occurs because the amide product is often more susceptible to hydrolysis than the nitrile, especially in harsh acidic/basic conditions. To fix this, you must switch to a Transition Metal Catalyst system which operates at neutral pH.
Optimization Protocol:
-
Catalyst Selection: Use a Ruthenium(II) pincer complex or the Ghaffar-Parkins platinum catalyst (
). These are highly selective for primary amides. -
Solvent System: Use water/ethanol or water/t-BuOH mixtures. Avoid strong acids or bases.
-
Temperature Control: Maintain
. Higher temperatures ( ) promote the thermodynamic sink (carboxylic acid).
Q: I am using a Ruthenium catalyst, but conversion is stalling at 60%.
A: This is likely due to product inhibition (the propanamide coordinating to the metal center) or catalyst deactivation .
-
Troubleshooting Step 1: Increase the water concentration. While stoichiometric water is required, a large excess (solvent quantity) drives the equilibrium.
-
Troubleshooting Step 2: Check for oxygen. Many Ru-hydride active species are air-sensitive. Ensure the reaction vessel is thoroughly degassed (freeze-pump-thaw x3) and run under Argon.
Data: Catalyst Performance Comparison
| Catalyst System | pH Conditions | Selectivity (Amide:Acid) | Typical Yield | Notes |
| NaOH / | Basic (pH > 12) | 80:20 | 70-85% | High salt waste; difficult separation. |
| Acidic (pH < 1) | 60:40 | 50-65% | Significant hydrolysis to acid. | |
| Ru(OH)x / | Neutral | >99:1 | 92-96% | Heterogeneous; recyclable [1]. |
| Pt-Ghaffar-Parkins | Neutral | >99:1 | 95-98% | Homogeneous; extremely active [2]. |
Module 3: Troubleshooting Acyl Chloride Ammonolysis
Context: Reaction of Propanoyl Chloride (
Q: The reaction mixture turned into a black tar/oil upon adding the acid chloride. What happened?
A: You likely experienced a thermal runaway . The reaction between acyl chlorides and ammonia is violently exothermic.
Corrective Protocol (Schotten-Baumann Variation):
-
Solvent: Use a biphasic system (DCM/Water) or anhydrous DCM.
-
Temperature: Cool the amine solution to -10°C to 0°C before addition.
-
Addition Rate: Add propanoyl chloride dropwise over 30–60 minutes. Do not pour it in.
-
Scavenger: Ensure you have at least 2.2 equivalents of Ammonia (or 1 eq Ammonia + 1.2 eq
). The first equivalent forms the amide; the second traps the HCl byproduct. If HCl is not trapped, it will degrade the product or induce polymerization.
Q: My yield is low (30-40%) and I have a lot of white solid that isn't my product.
A: The white solid is Ammonium Chloride (
Troubleshooting Workflow:
-
Don't Filter Dry: Propanamide is water-soluble (
). If you filter the and wash with water, you wash away your product. -
Extraction Strategy:
-
Quench reaction with minimal water to dissolve salts.
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Crucial: Saturate the aqueous layer with NaCl (brine) to "salt out" the propanamide into the organic layer.
-
Visualization: Acyl Chloride Protocol & Safety
Figure 2: Step-by-step workflow for the safe ammonolysis of propanoyl chloride.
Module 4: Purification & Isolation
Q: My crude propanamide is sticky and hygroscopic. How do I get nice crystals?
A: Propanamide has a melting point of ~79-81°C. If it is sticky, it likely contains residual solvent or propanoic acid impurities.
Recrystallization Protocol:
-
Solvent Choice: The ideal solvent system is Acetone/Hexane or Pure Ethanol .
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol.
-
Precipitation: Add Hexane dropwise until turbidity persists, then cool slowly to
.
-
-
Drying: Propanamide is slightly hygroscopic. Dry the crystals in a vacuum desiccator over
or Silica Gel for 24 hours.
Q: The product smells like vinegar (acetic/propanoic acid).
A: This indicates residual hydrolysis.
-
Wash: Redissolve in EtOAc and wash with saturated
. This converts free propanoic acid into sodium propionate (water-soluble), which stays in the aqueous layer. Re-extract the organic layer.[1]
References
-
Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004).[2] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[2] Angewandte Chemie International Edition, 43(12), 1576–1580. Link
-
Ghaffar, T., & Parkins, A. W. (2000). The hydration of nitriles to amides catalyzed by a platinum phosphinito complex. Tetrahedron Letters, 41(43), 8357-8359. Link
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[3] Org.[1][4][5] Synth. 2024, 101, 330-349. Link
-
BenchChem Technical Support. (2025).[1][6][7][8] Troubleshooting low yields in amide synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. murov.info [murov.info]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. savemyexams.com [savemyexams.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of the Acrylamide Moiety in Osimertinib: 3-Chloropropanoyl Chloride vs. Acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of targeted cancer therapy, the synthesis of covalent inhibitors like Osimertinib, a third-generation EGFR inhibitor, demands precision, efficiency, and scalability. A critical step in its synthesis is the formation of the acrylamide "warhead," which is responsible for the irreversible binding to the Cys797 residue in the EGFR active site. This guide provides an in-depth comparison of two prominent synthetic strategies to install this crucial moiety: a two-step sequence involving 3-chloropropanoyl chloride followed by elimination, and a more direct, one-step approach using acryloyl chloride .
This analysis moves beyond a simple recitation of protocols to dissect the underlying chemical principles, practical considerations, and process safety implications inherent to each method. The choice of acylating agent is not merely a tactical decision but a strategic one that profoundly impacts yield, purity, scalability, and operator safety.
The Synthetic Crossroads: Two Paths to a Covalent Warhead
The final acrylamide installation in Osimertinib synthesis typically begins with the advanced intermediate, N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine. From this juncture, two primary pathways emerge.
Method A: The Two-Step Acylation/Elimination Strategy using 3-Chloropropanoyl Chloride
This method involves an initial acylation of the aniline intermediate with 3-chloropropanoyl chloride to form a stable 3-chloropropanamide intermediate. This is followed by a base-mediated elimination of HCl to generate the desired α,β-unsaturated acrylamide.[1][2][3]
Causality Behind the Choice: This two-step approach is often favored in large-scale synthesis due to its control and predictability.[1] 3-Chloropropanoyl chloride is less volatile and less prone to spontaneous polymerization than its unsaturated counterpart, acryloyl chloride. The formation of the stable chloro-intermediate allows for potential purification before the final, often high-yielding, elimination step. This bifurcation of the process can lead to a cleaner final product with fewer polymeric impurities.[1]
Method B: The Direct Acylation Strategy using Acryloyl Chloride
This is a more atom-economical approach where the aniline intermediate is directly acylated with acryloyl chloride to form Osimertinib in a single synthetic operation.[4][5][6]
Causality Behind the Choice: The primary motivation for this route is efficiency and conciseness. However, this directness comes with significant challenges. Acryloyl chloride is a highly reactive, corrosive, and lachrymatory substance that can readily polymerize, especially in the presence of bases or upon exposure to heat and light.[4][7][8][9][10][11] This propensity can lead to lower yields and complicate purification. The initial disclosure of this method reported a modest 39% yield, highlighting the difficulties in controlling the reaction.[3]
Comparative Analysis: Performance and Experimental Data
The selection of a synthetic route is a multi-faceted decision, balancing yield, purity, cost, safety, and scalability. The following table summarizes the key performance indicators for each method, based on data from patent literature and optimized protocols.
| Parameter | Method A: 3-Chloropropanoyl Chloride | Method B: Acryloyl Chloride | Analysis and Insights |
| Overall Yield | ~85-89% (two steps)[3] | Initially 39%, optimized to ~87%[3][5] | While optimized protocols for Method B show comparable yields, the two-step nature of Method A often provides more consistent and reliable high yields on a large scale. The initial low yield of Method B highlights its sensitivity to reaction conditions. |
| Reagent Stability | High. 3-Chloropropanoyl chloride is a stable liquid. | Low. Acryloyl chloride is highly reactive and prone to polymerization.[1][7] | The stability of 3-chloropropanoyl chloride is a significant advantage for process safety and material handling in a manufacturing environment. |
| Process Control | Excellent. Stepwise formation allows for better control and potential for intermediate purification. | Moderate to Difficult. The high reactivity of acryloyl chloride requires strict temperature control and careful handling to prevent polymerization and side reactions.[4] | Method A's superior process control often translates to higher batch-to-batch consistency. |
| Safety Profile | Moderate. Standard hazards associated with acyl chlorides. | High Risk. Acryloyl chloride is corrosive, a potent lachrymator, and highly flammable.[4][7][9][10] Accidental exposure can have severe health consequences.[11] | The hazardous nature of acryloyl chloride necessitates stringent engineering controls and personal protective equipment (PPE), which can increase operational costs and complexity.[8] |
| Scalability | Highly scalable. Favored in many process patents for its robustness.[1][12] | Scalable with caution. Requires specialized equipment and handling procedures to manage its reactivity and hazards. | Method A is generally considered more amenable to straightforward scale-up in standard pharmaceutical manufacturing facilities. |
| Atom Economy | Lower. Involves an additional elimination step. | Higher. More direct conversion to the final product. | While Method B is more atom-economical in theory, this advantage can be negated by lower practical yields or the need for extensive purification. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized from published synthetic procedures and are intended for informational purposes. All procedures should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Protocol for Method A: 3-Chloropropanoyl Chloride Route
This two-step process involves the formation of an intermediate, 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide, followed by elimination.
Step 1: Acylation
-
Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (1.0 eq) in a suitable solvent such as acetone.[3][12]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add 3-chloropropanoyl chloride (approx. 1.2 eq) to the cooled solution while maintaining the temperature.[3] An aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) may be added concurrently or after the acyl chloride addition to neutralize the generated HCl.[3]
-
Reaction: Stir the mixture at low temperature for a designated period until the reaction is complete (monitor by TLC or LC-MS).
-
Isolation: The resulting solid intermediate, 3-chloro-N-[...]-propanamide, is isolated by filtration, washed with water, and dried under vacuum. This step typically yields the intermediate in high purity (>97%).[3]
Step 2: Elimination
-
Setup: Suspend the dried intermediate from Step 1 in a solvent such as acetonitrile.[2][3]
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N, approx. 3.0 eq).[2][3]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the elimination is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. The product, Osimertinib free base, may precipitate upon cooling or after the addition of water.
-
Purification: The solid product is collected by filtration, washed, and dried. The yield for this step is typically high, in the range of 85-90%.[3]
Protocol for Method B: Acryloyl Chloride Route
This protocol outlines the direct, one-pot synthesis of Osimertinib.
-
Setup: In a reaction vessel under an inert atmosphere, dissolve N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4][5]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, approx. 1.5 eq) or diisopropylethylamine (DIPEA).[4]
-
Reagent Addition: With extreme caution in a well-ventilated fume hood, add acryloyl chloride (approx. 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours, monitoring progress by TLC or LC-MS.[4][5]
-
Quenching and Extraction: Quench the reaction by adding water. Extract the product into an organic solvent like DCM.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product often requires purification by column chromatography or recrystallization to achieve high purity.[4] The optimized yield for this step can reach approximately 87%.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two competing synthetic methods.
Caption: Workflow for the two-step synthesis of Osimertinib via a stable intermediate.
Caption: Workflow for the direct, one-step synthesis of Osimertinib.
Conclusion and Senior Scientist Recommendation
Both the 3-chloropropanoyl chloride and acryloyl chloride routes represent viable methods for the synthesis of Osimertinib's critical acrylamide moiety.
The direct acryloyl chloride method is elegant in its simplicity and atom economy. For lab-scale synthesis where expediency is key and appropriate engineering controls are in place, it is a compelling option, provided the reaction is meticulously optimized to circumvent its inherent reactivity and polymerization issues.
However, for process development and large-scale manufacturing , the two-step 3-chloropropanoyl chloride method is demonstrably superior. Its advantages lie in:
-
Enhanced Safety: The use of a more stable acylating agent significantly mitigates the risks associated with the highly hazardous acryloyl chloride.
-
Robustness and Control: The formation of a stable, isolable intermediate allows for greater process control, leading to more consistent yields and higher purity of the final active pharmaceutical ingredient (API).
-
Scalability: The procedure is more amenable to standard manufacturing equipment and practices, making technology transfer and scale-up more straightforward.
Ultimately, the higher overall yield and improved safety profile of the two-step method outweigh the perceived benefit of the one-step route's conciseness. For any organization prioritizing safety, reliability, and product quality in drug manufacturing, the 3-chloropropanoyl chloride strategy is the recommended and more trustworthy alternative.
References
- BenchChem. (2025). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). BenchChem. [URL: https://www.benchchem.com/application-notes/a-high-yield-synthesis-protocol-for-osimertinib-azd9291]
- Voulgari, P., Alivertis, D., & Skobridis, K. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. ChemistrySelect, 6(40), 10833-10836. [URL: https://www.researchgate.
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- WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof. (2022). Google Patents. [URL: https://patents.google.
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- New Jersey Department of Health. (n.d.). Hazard Summary: Acrylyl Chloride. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0023.pdf]
- Fisher Scientific. (2024). Acryloyl chloride - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/00245]
- Patel, H., et al. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety, 29(5), 379-386. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.2c00037]
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Comparative Analysis of the Biological Activity of Chlorinated Propanamide Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated propanamides are a class of chemical compounds with significant utility across various sectors, most notably in agriculture as herbicides. The position of chlorine atoms on the phenyl ring of the propanamide structure gives rise to various isomers, each potentially exhibiting distinct biological activities. This guide provides an in-depth, objective comparison of the biological activities of different chlorinated propanamide isomers, supported by experimental data and established scientific principles. Understanding the structure-activity relationships of these isomers is paramount for developing more effective and selective agents, whether for crop protection, antifungal applications, or other biomedical pursuits. This document will delve into the herbicidal and fungicidal properties of these compounds, explore their mechanisms of action, and provide detailed protocols for their comparative evaluation.
The Pivotal Role of Isomerism in Biological Activity
Isomerism, the phenomenon where molecules share the same chemical formula but differ in the arrangement of their atoms, can have profound effects on biological activity.[1][2] In the context of chlorinated propanamides, the specific placement of chlorine atoms on the aromatic ring dictates the molecule's three-dimensional shape, electronic distribution, and lipophilicity. These physicochemical properties, in turn, govern how the molecule interacts with its biological target. Even subtle shifts in chlorine position can dramatically alter binding affinity to enzymes or receptors, leading to significant variations in efficacy and toxicity.[3]
For instance, research on other chlorinated aromatic compounds has demonstrated that different isomers can possess widely varying estrogenic and androgenic activities.[3] This highlights the critical need to study pure isomers rather than technical mixtures to accurately assess biological potency and potential risks.[3] The environmental fate and persistence of these compounds can also be isomer-specific, further emphasizing the importance of a detailed comparative analysis.[4][5][6]
Herbicidal Activity of Chlorinated Propanamide Isomers
The most well-known application of chlorinated propanamides is in weed control. Propanil, or N-(3,4-dichlorophenyl)propanamide, is a widely used post-emergent herbicide, particularly in rice cultivation.[7][8][9] Its effectiveness stems from its ability to selectively target weeds without significantly harming the crop.[8][10]
Mechanism of Herbicidal Action: Inhibition of Photosynthesis
The primary mode of action for propanil and its herbicidally active isomers is the inhibition of photosynthesis in susceptible plants.[7][8][11] Specifically, these compounds disrupt the electron transport chain in photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[8][9][10]
Here's a step-by-step breakdown of the mechanism:
-
Absorption and Translocation: Applied as a foliar spray, the herbicide is absorbed by the leaves of the weed.[8][9]
-
Targeting Chloroplasts: It then moves to the chloroplasts, the site of photosynthesis.[8]
-
Binding to Photosystem II: The chlorinated propanamide molecule binds to the D1 protein within the PSII complex.
-
Inhibition of Electron Flow: This binding event blocks the flow of electrons, preventing the conversion of light energy into chemical energy in the form of ATP and NADPH.[8][9]
-
Energy Depletion and Plant Death: The disruption of energy production leads to a depletion of the weed's energy reserves, causing chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant.[8][9]
Caption: Mechanism of herbicidal action of chlorinated propanamides.
Isomeric Specificity and Selectivity
The herbicidal efficacy of chlorinated propanamides is highly dependent on the substitution pattern of the chlorine atoms. Monsanto's original patent for propanil highlighted that related compounds, including other isomers, possessed little to no herbicidal efficiency, underscoring the surprising and valuable activity of the 3,4-dichloro substitution.[7]
The selectivity of propanil in rice is attributed to the presence of a high level of the enzyme aryl acylamidase (AAA) in rice plants.[7][10] This enzyme rapidly metabolizes propanil into the non-toxic 3,4-dichloroaniline.[7][10] Susceptible weeds lack sufficient levels of this enzyme and therefore succumb to the herbicidal effects.[7] It is plausible that different isomers of chlorinated propanamides would be metabolized at different rates by this enzyme, thus influencing their selectivity profile.
Fungicidal Activity of Chlorinated Propanamide Isomers
While primarily known as herbicides, some chlorinated amide compounds have also demonstrated fungicidal properties.[12][13][14] The presence of chlorine atoms in a molecule can enhance its antimicrobial activity.[12][15]
Potential Mechanisms of Antifungal Action
The mechanisms by which chlorinated propanamides might exert antifungal effects are not as well-defined as their herbicidal action. However, based on studies of other chlorinated amides, potential mechanisms include:
-
Disruption of Cell Membranes: The lipophilic nature of these compounds could allow them to intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents. Research on 2-chloro-N-phenylacetamide suggests that interaction with ergosterol in the plasma membrane is a probable mechanism of action.[13]
-
Enzyme Inhibition: They may inhibit essential fungal enzymes involved in metabolic pathways crucial for growth and survival.
-
DNA Damage: Some chlorinated compounds have been shown to induce DNA damage in fungal cells.[16]
Further research is needed to elucidate the specific antifungal mechanisms of different chlorinated propanamide isomers.
Comparative Antifungal Efficacy
The antifungal activity of chlorinated compounds can vary significantly depending on the specific isomer and the target fungal species. For example, a study on chlorinated nonylphenol isomers showed differences in their biological activity.[3] It is reasonable to hypothesize that the position of chlorine atoms on the propanamide structure would similarly influence antifungal potency. For instance, a study on the antifungal activity of disinfectants found that 1% chlorine was effective at rapidly inactivating various fungal strains.[12] Another study on newly synthesized chlorinated meroterpenoids also reported significant antifungal activity.[16]
Experimental Protocols for Comparative Analysis
To objectively compare the biological activity of chlorinated propanamide isomers, standardized and validated experimental protocols are essential.
Protocol 1: Evaluation of Herbicidal Activity
Objective: To determine and compare the post-emergence herbicidal efficacy of different chlorinated propanamide isomers on a model weed species.
Materials:
-
Seeds of a common weed species (e.g., barnyardgrass - Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
Chlorinated propanamide isomers (analytical grade)
-
Acetone (for dissolving isomers)
-
Surfactant (e.g., Tween 20)
-
Distilled water
-
Spray bottle or chamber
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Plant Cultivation:
-
Sow the weed seeds in pots filled with potting soil.
-
Grow the plants in a growth chamber under optimal conditions (e.g., 25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of each chlorinated propanamide isomer in acetone.
-
For each isomer, prepare a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve a range of application rates. Include a control solution containing only water and surfactant.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups (each isomer at various concentrations and a control group).
-
Uniformly spray the foliage of the plants with the respective test solutions until runoff.
-
-
Evaluation:
-
Return the treated plants to the growth chamber.
-
Assess the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Use a visual rating scale (e.g., 0 = no effect, 100 = complete kill) to quantify the phytotoxicity.
-
Measure plant height and fresh/dry weight at the end of the experiment.
-
-
Data Analysis:
-
Calculate the GR50 value (the concentration of herbicide that causes a 50% reduction in plant growth) for each isomer using dose-response curve analysis.
-
Statistically compare the GR50 values to determine the relative herbicidal potency of the isomers.
-
Caption: Workflow for evaluating herbicidal activity.
Protocol 2: Evaluation of Antifungal Activity (Broth Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of chlorinated propanamide isomers against a model fungal species.
Materials:
-
Pure cultures of a target fungus (e.g., Aspergillus niger or Candida albicans)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth or RPMI-1640)
-
96-well microtiter plates
-
Chlorinated propanamide isomers (analytical grade)
-
Dimethyl sulfoxide (DMSO) (for dissolving isomers)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungus on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard density (e.g., 1 x 10^5 cells/mL).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of each chlorinated propanamide isomer in DMSO.
-
Perform serial two-fold dilutions of each isomer in the fungal growth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well.
-
Include positive (fungus in medium without inhibitor) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature (e.g., 28°C for Aspergillus or 35°C for Candida) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
-
-
Data Analysis:
-
Compare the MIC values of the different isomers to assess their relative antifungal potency.
-
Caption: Workflow for evaluating antifungal activity.
Data Presentation and Interpretation
For a clear and concise comparison, the experimental data should be summarized in tables.
Table 1: Comparative Herbicidal Activity of Chlorinated Propanamide Isomers against Echinochloa crus-galli
| Isomer | GR50 (µM) | 95% Confidence Interval |
| 2-chloropropanamide | ||
| 3-chloropropanamide | ||
| 4-chloropropanamide | ||
| 2,3-dichloropropanamide | ||
| 2,4-dichloropropanamide | ||
| 2,5-dichloropropanamide | ||
| 2,6-dichloropropanamide | ||
| 3,4-dichloropropanamide (Propanil) | ||
| 3,5-dichloropropanamide | ||
| Control | N/A | N/A |
Note: The data in this table is hypothetical and should be replaced with actual experimental results.
Table 2: Comparative Antifungal Activity (MIC) of Chlorinated Propanamide Isomers
| Isomer | MIC (µg/mL) against Aspergillus niger | MIC (µg/mL) against Candida albicans |
| 2-chloropropanamide | ||
| 3-chloropropanamide | ||
| 4-chloropropanamide | ||
| 2,3-dichloropropanamide | ||
| 2,4-dichloropropanamide | ||
| 2,5-dichloropropanamide | ||
| 2,6-dichloropropanamide | ||
| 3,4-dichloropropanamide (Propanil) | ||
| 3,5-dichloropropanamide | ||
| Positive Control (e.g., Fluconazole) |
Note: The data in this table is hypothetical and should be replaced with actual experimental results.
Conclusion
The biological activity of chlorinated propanamides is intricately linked to the isomeric position of the chlorine substituents. While 3,4-dichloropropanamide (propanil) is a well-established and effective herbicide, a systematic comparison of other isomers is crucial for identifying compounds with potentially improved efficacy, selectivity, or a broader spectrum of activity, including fungicidal properties. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis. The resulting data will be invaluable for researchers and professionals in the fields of agrochemistry and drug development, enabling the rational design of new and improved bioactive molecules.
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Introduction: The Agricultural Significance and Molecular Logic of N-(dichlorophenyl)propanamides
A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(dichlorophenyl)propanamides as Herbicidal Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The N-(dichlorophenyl)propanamide scaffold is a cornerstone in agrochemical science, representing a class of highly effective and selective herbicides. The archetypal compound, Propanil, or N-(3,4-dichlorophenyl)propanamide, was introduced in the 1960s and revolutionized weed control in rice cultivation.[1][2] Its enduring success lies in a finely tuned molecular structure that allows it to potently inhibit photosynthesis in target weeds while leaving crops like rice largely unharmed.[1][3]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical class. We will dissect the key structural components, explain the causal relationships between molecular modifications and herbicidal efficacy, provide validated experimental protocols for synthesis and evaluation, and compare this class against other alternatives that share the same mechanism of action.
Core Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for N-(dichlorophenyl)propanamides is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).[4] These herbicides bind to the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[5] This binding event physically blocks the Q_B binding site, preventing the transfer of electrons from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_).[6][7]
The blockage of electron flow has two critical consequences:
-
Cessation of Energy Production: It halts CO2 fixation and the production of ATP and NADPH, the energy currencies required for plant growth.[1]
-
Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain, leading to the formation of highly reactive oxygen species (ROS). These ROS initiate lipid peroxidation, causing rapid destruction of cell membranes, leakage of cellular contents, and ultimately, cell death.[5]
Visually, this damage manifests as chlorosis (yellowing) followed by necrosis (browning and tissue death), typically appearing within a few days of application.[5]
Structure-Activity Relationship (SAR) Analysis
The herbicidal activity of the N-(dichlorophenyl)propanamide scaffold is highly sensitive to its chemical structure. Modifications at three key positions—the dichlorophenyl ring, the amide nitrogen, and the propanoyl moiety—can drastically alter efficacy and selectivity.
The Dichlorophenyl Ring: The Anchor for Activity
The dichlorinated phenyl ring is critical for binding to the D1 protein. Its lipophilicity and electronic properties govern the affinity of the molecule for the hydrophobic binding pocket.
-
Substitution Pattern: The 3,4-dichloro substitution pattern, as seen in Propanil, is optimal for high herbicidal activity. This specific arrangement of chlorine atoms is believed to provide the ideal steric and electronic profile for fitting into the Q_B_ binding niche.
-
Number of Halogens: While monochlorinated analogs show some activity, it is significantly lower than their dichlorinated counterparts. Conversely, adding more than two chlorine atoms does not necessarily increase activity and can sometimes be detrimental.
-
Nature of Halogens: Chlorine is the most common and effective halogen. While other halogens like bromine can be used, they do not typically offer a significant advantage over the more cost-effective chloro-substituents.
The Propanamide Linker: Spacing and Orientation
The propanamide group serves as a rigid linker that correctly orients the dichlorophenyl ring within the binding site.
-
Amide Bond: The amide (-CONH-) linkage is essential. Its planar nature and ability to form hydrogen bonds contribute to the overall binding affinity.
-
Acyl Chain Length: The length of the acyl chain is critical. Early studies by the developers of Propanil revealed that the propanoyl group (a three-carbon chain) conferred surprisingly higher activity than related compounds with shorter (acetyl) or longer chains.[1] This suggests a strict spatial constraint within the D1 protein binding pocket.
Modifications on the Amide and Acyl Chain: Tuning Lipophilicity
While the core N-(3,4-dichlorophenyl)propanamide structure is potent, recent research has explored modifications to enhance properties like uptake and translocation by increasing lipophilicity.
-
N-Alkylation: Adding small alkyl groups to the amide nitrogen generally reduces activity, as the hydrogen atom on the amide is considered important for binding.
-
Acyl Chain Derivatization: More complex modifications to the propanoyl group are an active area of research. For instance, creating fatty N-acylamino amides by reacting N-acylamino acids with 3,4-dichloroaniline has yielded compounds with promising bioactivity.[8] This strategy aims to leverage natural fatty acid chains to improve membrane permeability.
Quantitative Comparison of Herbicidal Activity
While a comprehensive dataset comparing a wide range of analogs is proprietary, data from various studies allow for a qualitative and semi-quantitative comparison. The key metric for herbicidal activity is the concentration required to inhibit growth or a specific biological process by 50% (IC50 or GR50). For PSII inhibitors, this is often measured as inhibition of oxygen evolution or variable chlorophyll fluorescence.
| Compound Class | Modification | Target | Activity Metric | Result | Reference |
| N-(3,4-dichlorophenyl)propanamide (Propanil) | Parent Compound | Photosystem II | Whole Plant Control | Effective at 3-4 kg/ha | [9] |
| N-(dichlorophenyl)acetamides | Shorter Acyl Chain (2-C) | Photosystem II | Whole Plant Control | Lower herbicidal efficiency than Propanil | [1] |
| N-oleyl glycinamide of 3,4-dichloroaniline | Lipophilic Acyl Chain | Arthropod Pests | % Mortality | Up to 80% mortality against certain pests | [8] |
| Diuron (Alternative PSII Inhibitor - Urea Class) | Different Chemical Class | Photosystem II | Whole Plant Control | Effective, often used in cotton | [10][11] |
| Atrazine (Alternative PSII Inhibitor - Triazine Class) | Different Chemical Class | Photosystem II | Whole Plant Control | Effective, often used in corn and sorghum | [7][11] |
This table synthesizes information from multiple sources to illustrate SAR principles. Direct, side-by-side quantitative comparisons are often study-specific.
Experimental Protocols
Trustworthy and reproducible data are the foundation of SAR studies. Below are validated, step-by-step protocols for the synthesis and biological evaluation of N-(dichlorophenyl)propanamides.
Protocol 1: Synthesis of N-(3,4-dichlorophenyl)propanamide (Propanil)
This protocol describes a standard laboratory acylation reaction. The causality is straightforward: the nucleophilic amine of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of propanoyl chloride, forming a stable amide bond. A base is used to scavenge the HCl byproduct.
Materials:
-
3,4-dichloroaniline
-
Propanoyl chloride
-
Anhydrous organic solvent (e.g., Dichloromethane or Toluene)[12]
-
Acid scavenger/Base (e.g., Pyridine or Triethylamine)[12]
-
Stir plate, round-bottom flask, dropping funnel, condenser
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., aqueous methanol or cyclohexane)[13]
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,4-dichloroaniline in the chosen anhydrous solvent. Add 1.1 equivalents of the base (e.g., pyridine).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C. This is critical to control the exothermic reaction and prevent side product formation.
-
Acylation: Add 1.05 equivalents of propanoyl chloride to a dropping funnel and add it dropwise to the cooled aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 12-16 hours to ensure completion.
-
Workup: Quench the reaction by adding deionized water. If using a non-aqueous workup, concentrate the mixture under reduced pressure using a rotary evaporator. The crude solid is then slurried with water or a dilute acid solution to remove the base hydrochloride salt and collected by filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., cyclohexane) to yield the final product as white or light brown crystals.[13] The purity can be confirmed by melting point (91-93 °C for pure Propanil) and spectroscopic methods (NMR, IR).[1][14]
Protocol 2: Post-Emergence Herbicidal Activity Assay (Whole Plant)
This self-validating protocol assesses the practical herbicidal effect. It includes a negative control (solvent only) and a positive control (a known herbicide) to ensure the observed effects are due to the test compound and that the assay system is responsive.
Materials:
-
Seeds of a susceptible weed species (e.g., barnyard grass, Echinochloa crus-galli)[3]
-
Seeds of a tolerant crop species (e.g., rice, Oryza sativa)[3]
-
Pots with sterile potting mix
-
Growth chamber with controlled light, temperature, and humidity
-
Test compounds, dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Spray chamber or hand sprayer
Procedure:
-
Plant Growth: Sow seeds of both the weed and crop species in separate pots. Grow them in a controlled environment until they reach the 2-4 leaf stage, which is an active growth phase susceptible to herbicides.[15]
-
Preparation of Spray Solutions: Prepare a stock solution of each test compound. For application, dilute the stock to several desired final concentrations (e.g., corresponding to field rates of 0.5, 1, 2, and 4 kg/ha ). The final spray solution should contain a small percentage of solvent and a surfactant to ensure even leaf coverage. Prepare a "vehicle" control containing only the solvent and surfactant.
-
Application: Randomize the pots and transfer them to a spray chamber. Apply the different treatment solutions evenly to the foliage until runoff. Ensure uniform coverage.
-
Incubation: Return the pots to the growth chamber. Maintain optimal growing conditions (e.g., temperature between 75-100°F and high humidity to maximize herbicide uptake).[16]
-
Evaluation: Visually assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment). Score the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death), comparing to the negative (vehicle) control.
-
Data Analysis: For quantitative analysis, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the control plants. Use this data to determine the GR50 value (the concentration that causes a 50% reduction in growth).
Comparison with Alternative Photosystem II Inhibitors
N-(dichlorophenyl)propanamides (HRAC Group 7) are part of a larger family of PSII-inhibiting herbicides. Comparing them to other chemical classes that share the same target highlights their unique features.[5][7]
-
Ureas (e.g., Diuron): Like propanil, ureas bind to the D1 protein. They are typically used for pre-emergence or early post-emergence control and have significant soil activity, which Propanil lacks.[11] This makes Diuron useful for long-lasting residual control in crops like cotton, whereas Propanil offers fast-acting, non-residual contact control ideal for rice paddies.[10][15]
-
Triazines (e.g., Atrazine): This is another major class of D1 protein binders. Atrazine is heavily used in corn and sorghum for broadleaf weed control.[7] It is primarily absorbed by the roots and translocated through the xylem. In contrast, Propanil is a contact herbicide that is absorbed by the foliage with very limited translocation.[6]
The key advantage of Propanil is its metabolic selectivity. Rice plants produce high levels of an enzyme called aryl acylamidase (AAA) , which rapidly hydrolyzes Propanil into non-toxic 3,4-dichloroaniline and propionic acid.[1][2][3] Most susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of the active herbicide and subsequent death. This metabolic detoxification pathway is less prominent for ureas and triazines, whose selectivity is often based on differences in uptake, translocation, or other metabolic pathways in the tolerant crop.[7][17]
Conclusion and Future Outlook
The N-(dichlorophenyl)propanamide class, exemplified by Propanil, remains a vital tool in agriculture due to its potent inhibition of Photosystem II and a remarkable, well-understood mechanism of crop selectivity. The structure-activity relationship is well-defined: the 3,4-dichlorophenyl group is essential for binding, and the propanamide linker provides the optimal conformation for potent activity.
While the core structure is highly optimized, future research is focused on creating novel derivatives with improved physicochemical properties. By modifying the acyl chain with lipophilic moieties, researchers aim to develop next-generation analogs with enhanced uptake, broader activity spectra, or different environmental profiles.[8] Understanding the foundational SAR of this important herbicide class is crucial for the rational design of these new agrochemical solutions.
References
A complete list of all sources cited in this guide is provided below.
-
Heap, I., & LeBaron, H. (2009). Propanil-resistant barnyardgrass has been reported in the United States, Greece, Sri Lanka, and Thailand. Weed Science. [Link]
-
Chemical Warehouse. (n.d.). Propanil - Active Ingredient Page. Chemical Warehouse. [Link]
-
UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]
-
Ghassemian, M., et al. (2012). Quantitative structure-activity relationship analysis of perfluoroiso-propyldinitrobenzene derivatives known as photosystem II electron transfer inhibitors. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]
-
Wikipedia. (n.d.). Propanil. Wikipedia. [Link]
-
Anderson, W.P. (1996). Inhibition of Photosynthesis Inhibition at Photosystem II. In Weed Science – Principles and Applications, third edition. West Publishing, NY. [Link]
-
US EPA. (2021). Pesticide Product Label, Propanil 480 SC. [Link]
-
Hoagland, R.E., et al. (2004). Metabolically-based resistance to the herbicide propanil in echinochloa species. Weed Science. [Link]
-
Weed Science Society of America. (2024). Is there a place for new herbicides targeting photosynthetic electron transport?. [Link]
-
AERU, University of Hertfordshire. (n.d.). Propanil (Ref: FW 734). [Link]
-
ResearchGate. (2024). Photosystem II inhibitor herbicides. [Link]
-
ResearchGate. (n.d.). Most-used herbicides targeting photosynthesis in the United States. [Link]
-
Lee, H., et al. (2022). Rapid diagnosis of herbicidal activity and mode of action using spectral image analysis and machine learning. Frontiers in Plant Science. [Link]
- Google Patents. (2016).
-
PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. [Link]
-
Principles of Weed Control. (n.d.). Herbicides that Interfere with Photosystem II. [Link]
-
California Department of Pesticide Regulation. (2015). Propanil Risk Characterization Document. [Link]
-
Kern, J., et al. (2007). Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry. [Link]
-
Zhang, Q., et al. (2017). Uptake and decomposition of the herbicide propanil in the plant Bidens pilosa L. dominating in the Yangtze Three Gorges. Environmental Science and Pollution Research. [Link]
-
Priyantha, N., et al. (n.d.). Amperometric method for the determination of propanil in a simulated rice field environment. SciSpace. [Link]
- Google Patents. (2009). Method to use a synergistic composition.
-
SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]
-
ChemBK. (2024). N-(3,4-dichlorophenyl)propanamide. [Link]
-
Lewis, D.F.V. (2007). Quantitative structure-activity relationships (QSARs) in inhibitors of various cytochromes P450: the importance of compound lipophilicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Quantitative structure-activity relationship study of P2X7 receptor inhibitors using combination of principal component analysis and artificial intelligence methods. [Link]
-
Goltsev, V., et al. (2022). Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. MDPI. [Link]
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In Vitro Validation of 3-chloro-N-(2,5-dichlorophenyl)propanamide: A Covalent Probe Characterization Guide
Topic: In vitro validation of 3-chloro-N-(2,5-dichlorophenyl)propanamide activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide outlines the technical validation protocol for 3-chloro-N-(2,5-dichlorophenyl)propanamide (referred to herein as 3-Cl-DCPP ). Structurally, this compound features a
In modern drug discovery,
Mechanistic Basis & Compound Classification
To validate 3-Cl-DCPP, one must first understand its reactivity profile compared to established warheads. The 2,5-dichlorophenyl moiety acts as a hydrophobic anchor, while the 3-chloropropanamide tail serves as the "warhead."
The "Latent" Mechanism:
-
Elimination: The
-proton is removed (often by an enzymatic base), eliminating HCl to form a reactive acrylamide in situ. -
Conjugation: The resulting acrylamide undergoes Michael addition with a nucleophilic cysteine (Cys).
Comparative Compound Panel
For robust validation, 3-Cl-DCPP must be tested alongside the following controls:
| Compound Role | Structure Description | Purpose |
| Candidate (3-Cl-DCPP) | 3-chloro-N-(2,5-dichlorophenyl)propanamide | Test Article: Latent electrophile; tunable reactivity. |
| Positive Control (Warhead) | N-(2,5-dichlorophenyl)acrylamide | High Reactivity Control: Mimics the post-elimination active state. Expected to be more potent but less selective. |
| Negative Control (Inert) | N-(2,5-dichlorophenyl)propanamide | Binding Control: Lacks the leaving group (Cl). Tests non-covalent binding affinity. |
Validation Workflow Visualization
The following diagram illustrates the logical flow for validating the covalent mechanism of 3-Cl-DCPP.
Caption: Step-wise validation logic from chemical reactivity to biological function.
Experimental Protocols & Data Interpretation
Experiment A: Intrinsic Reactivity (GSH Assay)
Objective: Determine if 3-Cl-DCPP is a "hot" electrophile (non-specific) or a "tunable" probe. Rationale: Covalent inhibitors must balance reactivity. If they react too fast with Glutathione (GSH), they will be scavenged before reaching the target.
Protocol:
-
Incubate 3-Cl-DCPP (10 µM) with reduced GSH (500 µM) in PBS (pH 7.4) at 37°C.
-
Monitor consumption of 3-Cl-DCPP via LC-MS/MS at t=0, 15, 30, 60, 120, and 240 min.
-
Key Metric: Calculate half-life (
).
Comparative Data Guide:
| Compound | Expected | Interpretation |
| Acrylamide Control | < 15 min | Hyper-reactive. High risk of off-target toxicity. |
| 3-Cl-DCPP | 2 - 6 Hours | Ideal Probe. Stable enough for cellular entry; requires protein catalysis for reaction. |
| Propanamide Control | No Reaction | Inert. Confirms reactivity is driven by the Cl-leaving group. |
Experiment B: Time-Dependent Inhibition (IC50 Shift)
Objective: Confirm irreversible binding kinetics.
Rationale: Covalent inhibitors show increased potency (
Protocol:
-
Prepare serial dilutions of 3-Cl-DCPP and the Negative Control.
-
Pre-incubate compound with the target protein (e.g., enzyme lysate) for 30 min vs. 4 hours .
-
Add substrate and measure activity.
Data Analysis:
-
Calculate the
shift ratio: . -
Validation Criteria: A shift > 5-fold indicates covalent mechanism.
Experiment C: Mass Spectrometry (Intact Protein Analysis)
Objective: Verify the specific chemical modification on the target. Rationale: We must distinguish between the elimination-addition product (acrylamide adduct) and direct displacement.
Protocol:
-
Incubate recombinant Target Protein (5 µM) with 3-Cl-DCPP (50 µM) for 2 hours.
-
Desalt using Zeba spin columns to remove unbound compound.
-
Analyze via ESI-TOF MS.
Expected Mass Shifts:
-
Scenario 1 (Direct Displacement): Protein MW + 216 Da (Loss of HCl).
-
Scenario 2 (Elimination-Addition): Protein MW + 216 Da (Loss of HCl).
-
Note: Both mechanisms result in the same net mass addition if HCl is lost. However, if the Chlorine is retained (rare, non-covalent strong binding), the mass shift would be +252 Da.
-
Negative Control: Should show 0 Da shift (Mass of native protein).
Mechanism of Action: The "Magic Chloro" Effect
The 2,5-dichlorophenyl ring is not merely a scaffold; it enhances lipophilicity and modulates the acidity of the amide nitrogen.
Caption: The activation pathway of beta-chloropropanamides into covalent adducts.
Why this matters:
-
Selectivity: The "latent" nature means 3-Cl-DCPP is less likely to react with random surface cysteines (like Albumin) compared to the acrylamide control, as it often requires the specific electrostatic environment of an enzyme active site to trigger the HCl elimination [1, 2].
-
Lipophilicity: The "Magic Chloro" effect on the phenyl ring improves membrane permeability and hydrophobic pocket occupancy [3].
References
-
2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. Source: PubMed / ACS Chemical Biology [Link] Context: Establishes chloropropionamides as tunable warheads for cysteine targeting.
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: MDPI (Molecules) [Link] Context: Reviews the mechanism of beta-chloropropanamides vs. acrylamides.
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Source: ChemRxiv / Journal of Medicinal Chemistry [Link] Context: Explains the role of the dichlorophenyl moiety in potency and permeability.
A Comparative Guide to the Biological Efficacy of 3-chloro-N-(2,5-dichlorophenyl)propanamide Analogs: A Research Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in evaluating the biological efficacy of 3-chloro-N-(2,5-dichlorophenyl)propanamide and its structural analogs. While this chemical class, broadly known as chloroacetamides, has a well-established role in agriculture as herbicides, its potential for other applications, such as antimicrobial agents, remains largely unexplored. This document synthesizes established methodologies and proposes a structured research plan to systematically investigate this potential, grounded in principles of scientific integrity and validated protocols.
Introduction: From Herbicides to Novel Bioactives
3-chloro-N-(2,5-dichlorophenyl)propanamide belongs to the N-arylpropanamide chemical class, a subset of chloroacetamides. Historically, the biological activity of chloroacetamides has been almost exclusively studied in the context of weed science. They are used extensively as pre-emergence herbicides to control grass and some broadleaf weeds in major crops[1]. Their efficacy stems from their ability to inhibit early seedling growth, a mechanism that provides a rational starting point for exploring other potential biological activities[1][2].
However, the N-aryl amide scaffold is a common feature in molecules with a wide range of bioactivities, including antifungal and antibacterial properties[3][4][5][6]. This structural precedent suggests that a systematic evaluation of 3-chloro-N-(2,5-dichlorophenyl)propanamide analogs could uncover novel therapeutic or biocidal agents. This guide outlines the essential steps to undertake such an investigation, from understanding the established mechanism of action to designing and executing a robust biological screening cascade.
The Mechanistic Landscape: Established Pathways and Untapped Potential
Established Herbicidal Mechanism of Action
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7][8] This is a critical process in plants for forming cellular membranes and cuticular waxes.
Causality of the Mechanism: The chloroacetamide molecule, or a metabolite thereof, is believed to perform a nucleophilic attack on a conserved cysteine residue within the active site of VLCFA elongase, a key enzyme in the synthesis pathway.[7] This covalent binding inactivates the enzyme, leading to a cascade of effects:
-
Cessation of Cell Division: Without new fatty acids for membrane construction, cell division and expansion halt.[7]
-
Disrupted Growth: This leads to the characteristic symptoms of inhibited shoot and root development in susceptible seedlings.[1]
-
Impaired Protective Barriers: Inhibition of lipid synthesis also reduces the development of cuticular wax, compromising the plant's protective outer layer.[1]
The diagram below illustrates the central role of VLCFA elongase and its inhibition by chloroacetamides.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Stock Preparation:
-
Rationale: A high-concentration stock is required for serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for poorly soluble organic compounds.
-
Procedure: Weigh and dissolve each analog in 100% DMSO to create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
-
Serial Dilution:
-
Rationale: To test a wide range of concentrations and pinpoint the MIC. The final DMSO concentration must be kept low (≤1%) to avoid solvent-induced toxicity. [9] * Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock using RPMI-1640 medium, which is the standard for antifungal testing. [10][11]This will create a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Rationale: A standardized number of fungal cells is crucial for reproducibility. [10] * Procedure: Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Dilute this suspension in RPMI-1640 medium to the final working concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL). [12]
-
-
Inoculation and Incubation:
-
Procedure: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Controls (Self-Validating System):
-
Positive Control: A well containing a known antifungal agent (e.g., Fluconazole) to confirm the susceptibility of the test organism.
-
Negative Control: A well containing inoculum and medium with DMSO (vehicle) only. This well must show robust growth.
-
Sterility Control: A well with medium only, to check for contamination.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism. [12]
-
-
MIC Determination:
-
Rationale: The MIC is the lowest concentration that inhibits microbial growth.
-
Procedure: After incubation, determine the MIC by visually identifying the lowest compound concentration where no turbidity (growth) is observed.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of each analog that is toxic to mammalian cells (IC₅₀), allowing for the calculation of a selectivity index.
Principle: Many cytotoxicity assays measure the metabolic activity of cells. A reduction in metabolic activity is proportional to the number of viable cells. The MTT and WST-1 assays are common colorimetric methods for this purpose. Step-by-Step Methodology:
-
Cell Culture:
-
Procedure: Culture a mammalian cell line (e.g., HEK293, an immortalized human kidney cell line) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Procedure: Seed the cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Procedure: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a defined period (e.g., 48 hours). [13]
-
-
Viability Assessment (e.g., WST-1 Assay):
-
Rationale: The WST-1 reagent is converted by mitochondrial dehydrogenases in viable cells into a colored formazan product. The amount of color is directly proportional to the number of living cells.
-
Procedure: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis:
-
Procedure: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Calculation: Convert absorbance values to percentage viability relative to the untreated (vehicle only) control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
This guide provides a foundational strategy for exploring the biological efficacy of 3-chloro-N-(2,5-dichlorophenyl)propanamide analogs beyond their established herbicidal use. By combining rational analog design with standardized, validated protocols for antimicrobial and cytotoxicity testing, researchers can efficiently identify promising lead compounds.
Positive "hits" from this screening cascade—compounds with potent, selective antimicrobial activity—would warrant further investigation, including:
-
Expanded Screening: Testing against a broader panel of clinically relevant and drug-resistant microbial strains.
-
Mechanism of Action Studies: Confirming whether the antimicrobial activity results from the inhibition of VLCFA synthesis or another target.
-
In Vivo Efficacy: Evaluating the most promising candidates in appropriate animal models of infection.
Through this systematic and rigorous approach, the full biological potential of this chemical scaffold can be unlocked, potentially leading to the development of novel agents to address unmet needs in medicine and beyond.
References
-
Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270–277. Available at: [Link]
-
Trezzi, M. M., et al. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]
-
Ghannoum, M., & Isham, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947. Available at: [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]
-
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 545-550. Available at: [Link]
-
Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. Available at: [Link]
-
FBN. (2025). Herbicide Mode of Action Groups 101. Farmers Business Network. Available at: [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1665–1674. Available at: [Link]
-
Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. Available at: [Link]
-
Wang, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 1965-1975. Available at: [Link]
-
Kaufman, G. N., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Scientific Reports, 11(1), 22765. Available at: [Link]
-
Chaudhary, S., et al. (2019). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 123-128. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

